molecular formula C28H37N3O3 B12313264 Bilastine-d6

Bilastine-d6

Cat. No.: B12313264
M. Wt: 463.6 g/mol
InChI Key: YQBLDZMARIUXJI-UHFFFAOYSA-N
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Description

Bilastine-d6 is a useful research compound. Its molecular formula is C28H37N3O3 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H37N3O3

Molecular Weight

463.6 g/mol

IUPAC Name

2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33)

InChI Key

YQBLDZMARIUXJI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine is a second-generation, non-sedating, long-acting antihistamine that acts as a selective histamine H1 receptor inverse agonist.[1] It is widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria (hives).[2][3][4][5] The molecule's high affinity for the H1 receptor, coupled with its lack of significant affinity for other receptor types, contributes to its favorable efficacy and safety profile.[1]

The subject of this guide, Bilastine-d6, is the deuterated analogue of Bilastine. In this isotopologue, six hydrogen atoms are replaced by deuterium atoms. The primary application of this compound is as an internal standard for the quantitative analysis of Bilastine in biological matrices by mass spectrometry (MS), such as in pharmacokinetic and bioequivalence studies.[3][6] The incorporation of stable heavy isotopes like deuterium is a well-established technique in drug development, providing a tracer for precise quantification.[2][3] Deuteration can also potentially alter a drug's metabolic profile, a field of growing interest in pharmaceutical research.[2][3]

This document provides a comprehensive technical overview of the synthetic route and analytical characterization of this compound, intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid[7]
CAS Number 1215358-58-9[2]
Molecular Formula C₂₈H₃₁D₆N₃O₃[2][8]
Molecular Weight 469.65 g/mol [2][3][8]
Monoisotopic Mass 469.32115253 Da[7]
Appearance Off-white solid[9]
Melting Point >195°C (decomposes)[4][10]
Storage Store at -20°C for short-term (1 month) or -80°C for long-term (6 months).[2][3]

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated analogue of the 2-methyl-2-phenylpropionic acid side chain, which is then coupled with the core benzimidazole-piperidine moiety. The deuteration is strategically introduced at the two terminal methyl groups of the propanoic acid structure.

Proposed Synthetic Pathway

The following diagram illustrates a plausible multi-step synthesis for this compound. This pathway is based on established synthetic routes for Bilastine, adapted to incorporate the isotopic label.

G cluster_0 Deuterated Side-Chain Synthesis cluster_1 Core Moiety cluster_2 Final Coupling and Hydrolysis A Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate B Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate-d6 A->B Base, CD3I (excess) C 2-(4-(2-Chloroethyl)phenyl)-2-methylpropanoic acid-d6 B->C Hydrolysis (e.g., NaOH) E This compound Ester Intermediate C->E Couple with D (Base, Solvent) D 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole D->E F This compound E->F Final Hydrolysis (if necessary)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Deuterated Intermediate - Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate-d6

  • Materials: Methyl 2-(4-(2-chloroethyl)phenyl)acetate, a strong base (e.g., Sodium Hydride), Deuterated methyl iodide (CD₃I), and an appropriate aprotic solvent (e.g., DMF or THF).

  • Procedure: To a solution of Methyl 2-(4-(2-chloroethyl)phenyl)acetate in the chosen solvent, slowly add the strong base at a controlled temperature (e.g., 0°C) to generate the enolate.

  • Introduce an excess of deuterated methyl iodide (CD₃I) to the reaction mixture. Allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC) or HPLC. This step introduces the first three deuterium atoms.

  • Repeat the deprotonation and alkylation sequence with another equivalent of base and CD₃I to install the second -CD₃ group, yielding the hexadeuterated intermediate.

  • Work up the reaction by quenching with water, extracting the product with an organic solvent, drying the organic layer, and purifying the crude product, typically by column chromatography.

Step 2: Coupling Reaction

  • Materials: The deuterated intermediate from Step 1, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, a suitable base (e.g., K₂CO₃ or NaHCO₃), and a polar aprotic solvent (e.g., Acetonitrile or DMF).

  • Procedure: Combine the deuterated chloro-ester intermediate and the benzimidazole-piperidine core in the solvent.

  • Add the base to the mixture and heat the reaction to a temperature typically between 80-100°C.[5]

  • Monitor the reaction for the consumption of starting materials by TLC or HPLC. The reaction may take several hours (15-16 hours has been reported for similar reactions).[5]

  • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product, dry the organic phase, and remove the solvent under reduced pressure.

Step 3: Final Hydrolysis to this compound

  • Materials: The ester product from Step 2, a base for hydrolysis (e.g., NaOH or KOH), and a solvent system (e.g., a mixture of water and an alcohol like methanol or ethanol).

  • Procedure: Dissolve the ester in the solvent system and add the base.

  • Stir the reaction, possibly with gentle heating, until the ester hydrolysis is complete (monitored by TLC/HPLC).

  • Cool the mixture and carefully acidify with an acid (e.g., 2N HCl) to precipitate the carboxylic acid product, this compound.[5]

  • Filter the resulting solid, wash with water to remove excess acid and salts, and dry under vacuum to yield the final product.

Characterization and Analytical Methods

Confirming the identity, purity, and isotopic incorporation of the synthesized this compound is critical. This is achieved through a combination of spectroscopic and chromatographic techniques.

G Start Synthesized This compound MS Mass Spectrometry (MS) - Confirm M.W. - Isotopic Enrichment Start->MS NMR NMR Spectroscopy - Confirm Structure - Deuteration Sites Start->NMR HPLC HPLC Analysis - Determine Purity - Quantify Impurities Start->HPLC Final Characterized Product MS->Final NMR->Final HPLC->Final

Caption: General workflow for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound and verifying the successful incorporation of six deuterium atoms. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Tandem mass spectrometry (LC-MS/MS) is the standard for its use as an internal standard.[1][6]

Protocol: LC-MS/MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Sciex API 5000) with a positive turbo ion spray source.[1][6]

  • Sample Preparation: Protein precipitation is a common method for biological samples, using a mixture of methanol and acetonitrile to extract Bilastine and this compound from plasma or urine.[1][6]

  • Chromatography: Separation is typically achieved on a reversed-phase C18 or similar column (e.g., Waters XBridge).[6]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solution (e.g., water with 1 mM ammonium formate and 0.1% ammonium hydroxide) and an organic solvent (e.g., acetonitrile).[6]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bilastine464272
This compound 470 278
Data sourced from pharmacokinetic studies.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure and confirm the precise location of the deuterium labels.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be nearly identical to that of unlabeled Bilastine, with one critical difference: the complete absence of the singlet peak corresponding to the two equivalent methyl groups (-C(CH₃)₂) on the propanoic acid moiety. Published data for Bilastine shows this peak around 1.46 ppm (in DMSO-d6).[11] The disappearance of this signal is strong evidence of successful hexadeuteration at the intended positions.

  • ¹³C NMR: The carbon spectrum would show the signals for the deuterated methyl carbons (-CD₃) as multiplets with significantly lower intensity due to coupling with deuterium and longer relaxation times.

  • ²H NMR: A deuterium NMR spectrum could be acquired to directly observe the resonance of the incorporated deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of the synthesized this compound. Various methods have been developed for the analysis of Bilastine, which are directly applicable to its deuterated form.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., methanol or a mixture of methanol and water) to a known concentration.[12]

  • Chromatographic Conditions: The conditions can be varied, but a typical setup is summarized below. The goal is to achieve good separation of the main peak from any potential impurities or starting materials.

ParameterTypical ConditionsReference(s)
Column C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)[12][13][14]
Mobile Phase Acetonitrile and/or Methanol mixed with a buffer (e.g., Phosphate buffer, 0.1% OPA)[13][14]
Flow Rate 1.0 - 1.5 mL/min[12][14]
Detection Wavelength ~270-280 nm[12][15]
Column Temperature Ambient or controlled (e.g., 25-40°C)[15][16]
Injection Volume 10 - 20 µL[14][15][16]

The purity is calculated based on the relative peak area of this compound compared to the total area of all observed peaks in the chromatogram.

Conclusion

This technical guide outlines a viable synthetic strategy and a robust set of analytical methods for the preparation and characterization of this compound. The successful synthesis hinges on the effective incorporation of deuterated methyl groups onto a suitable precursor, followed by coupling with the benzimidazole-piperidine core. Rigorous characterization using MS, NMR, and HPLC is mandatory to confirm the isotopic enrichment, structural integrity, and chemical purity of the final compound. The resulting high-purity this compound is an indispensable tool for researchers conducting pharmacokinetic and other quantitative studies on Bilastine.

References

Bilastine-d6: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilastine-d6 is the deuterated analog of Bilastine, a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist.[1][2][3] The incorporation of deuterium isotopes can offer advantages in drug development, particularly in pharmacokinetic studies, by providing a tracer for quantification and potentially altering metabolic profiles.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, essential for its application in research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for understanding the behavior of the molecule in various experimental and physiological systems.

PropertyValueSource(s)
Chemical Formula C₂₈H₃₁D₆N₃O₃[1][4][5]
Molecular Weight 469.65 g/mol [1][4][6]
Exact Mass 469.321 Da[1]
Appearance White to off-white solid powder[1][7]
Melting Point >195°C (with decomposition) (for Bilastine)[8][9]
Solubility DMSO: 10 mg/mL (21.29 mM; requires ultrasonic and warming)[2]
Chloroform (Slightly), Methanol (Slightly) (for Bilastine)[8][9]
logP 5.06 (Predicted)[1]
pKa 4.15 ± 0.06 (UV spectrophotometry), 4.18 (HPLC) (for Bilastine)[10]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 10[1]
CAS Number 1215358-58-9[1][2][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standardized methodologies for active pharmaceutical ingredients (APIs) are applicable.

Solubility Determination

A common method for determining the solubility of a solid API like this compound involves the shake-flask method.

Shake-flask solubility determination workflow.

This procedure would be repeated for various solvents (e.g., water, buffers at different pH values, organic solvents) to establish a comprehensive solubility profile. For instance, a study on Bilastine utilized UV spectrophotometry for its quantification.[11]

Melting Point Determination

The melting point of a solid API is typically determined using a capillary melting point apparatus.

G cluster_sample Sample Preparation cluster_heating Heating & Observation cluster_result Result A Load this compound into a capillary tube B Place in melting point apparatus A->B C Heat at a controlled rate B->C D Observe for initial and final melting points C->D E Record the melting range D->E

Capillary melting point determination workflow.

The observation of decomposition at the melting point of Bilastine suggests that thermogravimetric analysis (TGA) could also be a valuable analytical technique.

Mechanism of Action and Signaling Pathway

Bilastine functions as a selective inverse agonist of the histamine H1 receptor.[12][13][] During an allergic response, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that leads to allergic symptoms. Bilastine competitively binds to these receptors, preventing histamine from activating them and thereby mitigating the allergic response.[12] Preclinical studies have demonstrated that Bilastine does not significantly interact with the cytochrome P450 enzyme system, indicating a low potential for drug-drug interactions through this pathway.[15][16] Furthermore, it is largely excreted unchanged.[12][17]

G cluster_allergen Allergic Response cluster_receptor Receptor Activation cluster_inhibition Inhibition by Bilastine Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds Symptoms Allergic Symptoms (e.g., vasodilation, itching) H1Receptor->Symptoms Activates Bilastine This compound Bilastine->H1Receptor Blocks

Mechanism of action of this compound.

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of this compound, drawing from available data. The provided information on its molecular characteristics, solubility, and mechanism of action serves as a foundational resource for researchers and professionals in drug development. The application of deuterated compounds like this compound continues to be a valuable strategy in pharmaceutical sciences, and a thorough understanding of their fundamental properties is paramount for their effective utilization.

References

A Technical Guide to Bilastine-d6: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bilastine-d6, a deuterated isotopologue of the second-generation antihistamine, Bilastine. This guide covers its chemical structure, physicochemical properties, and its critical role in modern analytical methodologies. Detailed experimental protocols and conceptual diagrams are provided to support advanced research and development applications.

Introduction to Bilastine and the Role of Deuteration

Bilastine is a potent and highly selective histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] It operates by blocking the action of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as sneezing, itching, and swelling.[1][2]

Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a common strategy in drug development and analysis. This compound is the deuterium-labeled version of Bilastine. This isotopic substitution enhances the molecular weight without significantly altering the chemical properties or biological activity of the compound.[3] The primary application of this compound is as an internal standard in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Bilastine in complex biological matrices like plasma and urine.[4]

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Bilastine, except for the substitution of six hydrogen atoms with deuterium on the two methyl groups of the propanoic acid moiety.

Chemical Structure:

  • IUPAC Name: 3,3,3-trideuterio-2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid

  • Synonym: 4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-(dimethyl-d6)benzeneacetic Acid[5]

The table below summarizes the key physicochemical properties of this compound, with a comparison to its non-deuterated parent compound, Bilastine.

PropertyThis compoundBilastine
CAS Number 1215358-58-9202189-78-4
Molecular Formula C₂₈H₃₁D₆N₃O₃C₂₈H₃₇N₃O₃
Molecular Weight 469.65 g/mol 463.62 g/mol
Appearance White to Off-White SolidWhite Solid

Synthesis Overview

The synthesis of this compound follows the general synthetic route established for Bilastine, with the introduction of deuterium at a specific step. While detailed proprietary synthesis methods are not publicly available, a plausible approach involves using a deuterated starting material for the final alkylation or coupling steps. For example, a deuterated analogue of 2-methylpropanoic acid can be introduced to create the d6-substituted moiety on the phenyl ring.

A novel synthesis route for the parent compound, Bilastine, starts from 2-nitroaniline and proceeds through reduction-ring closure, alkylation, hydrolysis, and coupling reactions.[6] To produce this compound, a deuterated version of the key intermediate, such as 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester, would be required, where the methyl groups are replaced with trideuteriomethyl (CD₃) groups.

Mechanism of Action: H1 Receptor Antagonism

Bilastine functions as a selective inverse agonist of the histamine H1 receptor. During an allergic response, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors on various cells, initiating a signaling cascade that results in allergic symptoms. Bilastine competitively binds to these H1 receptors, stabilizing them in an inactive state and preventing histamine from binding and causing a downstream effect.[1]

G cluster_mast_cell Mast Cell cluster_target_cell Target Cell Allergen Allergen MastCell IgE-Sensitized Mast Cell Allergen->MastCell Binds to IgE Histamine Histamine Release MastCell->Histamine Degranulation H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Swelling) H1Receptor->Symptoms Activation Bilastine This compound Bilastine->H1Receptor Blocks

Figure 1: Bilastine's Mechanism of Action at the H1 Receptor.

Experimental Protocols

This compound is indispensable for the accurate quantification of Bilastine in pharmacokinetic and metabolic studies. Below are representative protocols for its use.

This protocol describes a validated method for measuring Bilastine concentrations in human plasma using this compound as an internal standard (IS).[4]

A. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (this compound in methanol).

  • Precipitate proteins by adding methanol and acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

B. Chromatographic Conditions

  • System: High-Performance Liquid Chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).[4]

  • Column: Reversed-phase C18 column (e.g., Waters XBridge, 3.5 μm, 2.1 × 30 mm).[4]

  • Mobile Phase: Isocratic elution. The specific composition must be optimized (e.g., methanol:acetonitrile or formic acid:methanol).[2][7]

  • Flow Rate: 1.00 mL/min.[4]

  • Column Temperature: Ambient.

C. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Precursor → Product Ions:

    • Bilastine: m/z 464 → 272[4]

    • This compound (IS): m/z 470 → 278[4]

D. Calibration and Quantification

  • Prepare a calibration curve using known concentrations of Bilastine (e.g., 0.2–400 ng/mL in plasma).[4]

  • The concentration of Bilastine in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Quant Quantification (vs. Calibration Curve) Data->Quant G Bilastine Bilastine (Analyte) Bilastine_d6 This compound (Isotopologue) Bilastine->Bilastine_d6 Deuteration IS Internal Standard (Bioanalysis) Bilastine_d6->IS Tracer Tracer (Metabolic Studies) Bilastine_d6->Tracer

References

Bilastine-d6: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for Bilastine-d6, a deuterated analog of the second-generation antihistamine, Bilastine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the quality control, analytical methodologies, and biological context of this stable isotope-labeled compound.

Introduction to this compound

Bilastine is a selective histamine H1 receptor antagonist used in the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] this compound is a deuterated form of Bilastine, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies, bioequivalence assays, and as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties.

Quantitative Data Summary

The Certificate of Analysis for a reference standard like this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA for this compound.

Table 1: General Information and Physicochemical Properties

ParameterSpecification
Product Name This compound
CAS Number 1215358-58-9
Molecular Formula C₂₈H₃₁D₆N₃O₃
Molecular Weight 469.65 g/mol
Appearance White to Off-White Solid
Solubility Soluble in Methanol and Chloroform

Table 2: Purity and Isotopic Enrichment

ParameterMethodSpecification
Purity (Chemical) HPLC≥98%
Isotopic Purity (d6) Mass Spectrometry≥99 atom % D
Isotopic Enrichment Mass SpectrometryPredominantly d6

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in a typical this compound Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of this compound by separating it from any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). A common mobile phase composition is a 90:10 (v/v) mixture of methanol and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 280 nm.

  • Sample Preparation:

    • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.[2][3]

    • Working Standard Solution: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 20-120 µg/mL).[2][3]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume (e.g., 20 µL) of the sample solution onto the column.

    • Monitor the chromatogram for the elution of this compound and any impurities.

    • The purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight of this compound and determine its isotopic purity.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An electrospray ionization (ESI) source is commonly used.

  • LC Conditions (if applicable):

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

    • Mobile Phase: A mixture of acetonitrile, water, and methanol (e.g., 40:30:30 v/v/v).[4]

    • Flow Rate: 0.5 mL/min.[4]

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range appropriate to detect the [M+H]⁺ ion of this compound (around m/z 470.6).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Procedure:

    • The sample solution is introduced into the mass spectrometer.

    • The instrument acquires the mass spectrum of the sample.

    • The spectrum is analyzed to confirm the presence of the expected molecular ion peak corresponding to the protonated molecule of this compound ([C₂₈H₃₁D₆N₃O₃+H]⁺).

    • Isotopic purity is assessed by examining the distribution of isotopic peaks and quantifying the percentage of the d6 species relative to other isotopic variants (d0 to d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d₄).

  • Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube.

  • Experiment: A standard ¹H NMR experiment is performed.

  • Procedure:

    • The prepared sample is placed in the NMR spectrometer.

    • The ¹H NMR spectrum is acquired.

    • The spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the Bilastine molecule.

    • The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.

Mandatory Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for this compound.

CoA_Workflow cluster_0 Material Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Documentation cluster_3 Final Approval raw_material Raw Material (this compound) visual_inspection Visual Inspection (Appearance, Color) raw_material->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test hplc HPLC Analysis (Purity) solubility_test->hplc ms Mass Spectrometry (Identity, Isotopic Purity) solubility_test->ms nmr NMR Spectroscopy (Structure) solubility_test->nmr data_analysis Data Analysis and Comparison to Specifications hplc->data_analysis ms->data_analysis nmr->data_analysis coa_generation Certificate of Analysis Generation data_analysis->coa_generation quality_assurance Quality Assurance Review and Approval coa_generation->quality_assurance final_coa Final Certificate of Analysis quality_assurance->final_coa

Workflow for this compound Certificate of Analysis.
Histamine H1 Receptor Signaling Pathway

Bilastine acts as a selective antagonist of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the signaling pathway initiated by histamine binding to the H1 receptor, which Bilastine inhibits.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds and Activates G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Symptoms) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Bilastine This compound (Antagonist) Bilastine->H1R Binds and Inhibits

References

Bilastine-d6: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bilastine-d6, a deuterated isotopologue of the second-generation antihistamine, Bilastine. This document furnishes its core physicochemical properties, a detailed exploration of the parent compound's mechanism of action, a plausible synthetic route, and a comprehensive experimental protocol for its application as an internal standard in pharmacokinetic studies.

Core Physicochemical Data of this compound

The essential quantitative data for this compound are summarized in the table below, offering a clear reference for its molecular characteristics.

ParameterValueReference(s)
Molecular Formula C₂₈H₃₁D₆N₃O₃[1][2][3][4][5]
Molecular Weight 469.65 g/mol [1][2][3][4][5]
Exact Mass 469.321 g/mol [1]
Appearance White to off-white solid powder[1]
Purity (typical) ≥98%
Deuterium Incorporation ≥99%

Mechanism of Action: Targeting the Histamine H1 Receptor

Bilastine, the non-deuterated parent compound of this compound, is a potent and highly selective histamine H1 receptor antagonist.[6] Its therapeutic effects in allergic conditions such as rhinoconjunctivitis and urticaria stem from its ability to block the action of histamine on H1 receptors.[6][7]

During an allergic response, allergens trigger the degranulation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators. Histamine then binds to H1 receptors on various cells, including those in the nasal mucosa, conjunctiva, and skin, resulting in the characteristic symptoms of allergy: itching, sneezing, nasal discharge, and wheal and flare reactions.[7]

Bilastine acts as an inverse agonist at the H1 receptor, meaning it not only blocks the binding of histamine but also reduces the receptor's basal activity.[6] This selective antagonism prevents the downstream signaling cascade initiated by histamine binding, thereby mitigating the symptoms of the allergic reaction. Due to its chemical structure, Bilastine has a low propensity to cross the blood-brain barrier, which accounts for its non-sedating profile compared to first-generation antihistamines.[6][7]

Below is a diagram illustrating the signaling pathway inhibited by Bilastine.

Bilastine_Mechanism_of_Action cluster_cell Target Cell Allergen Allergen MastCell Mast Cell Allergen->MastCell triggers Histamine Histamine MastCell->Histamine releases H1R H1 Receptor Histamine->H1R binds to Gq Gq Protein H1R->Gq activates PLC PLC Gq->PLC activates IP3_DAG IP3 & DAG Activation PLC->IP3_DAG leads to Symptoms Allergic Symptoms (itching, swelling, etc.) IP3_DAG->Symptoms Bilastine Bilastine Bilastine->H1R blocks

Caption: Simplified signaling pathway of the H1 receptor and its inhibition by Bilastine.

Synthesis of this compound

A generalized synthetic scheme for Bilastine involves the coupling of two key intermediates. A potential route for the synthesis of this compound would adapt this by utilizing a deuterated version of one of these intermediates.

Proposed Synthetic Workflow:

The synthesis of Bilastine generally involves several steps, including the formation of the benzimidazole ring, alkylation, and coupling reactions. A novel synthesis route described in the literature starts from 2-nitroaniline and involves reduction-ring closure, alkylation, hydrolysis, and coupling steps. To produce this compound, a deuterated equivalent of a key intermediate would be required.

Experimental Protocol: Use of this compound as an Internal Standard in Pharmacokinetic Studies

This compound is primarily utilized as an internal standard for the quantification of Bilastine in biological matrices, such as plasma, during pharmacokinetic studies. Its utility stems from its near-identical chemical and physical properties to Bilastine, while its increased mass allows for clear differentiation in mass spectrometry analysis. A typical experimental workflow using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is detailed below.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma sample, add a known concentration of this compound solution (e.g., 50 µL of a 100 ng/mL solution in methanol).

  • Add 300 µL of a protein precipitation agent (e.g., a 50:50 mixture of methanol and acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • UPLC System: An Agilent 1290 Infinity II LC system or equivalent.

  • Column: A Poroshell Stable Bond (SB) C18 column (e.g., 4.6×150mm, 2.7µm).[8][9]

  • Mobile Phase: A mixture of acetonitrile, water, and methanol (e.g., 40:30:30 v/v/v).[8][9] The mobile phase may also contain additives like 0.1% formic acid to improve ionization.

  • Flow Rate: 0.5 mL/min.[8][9]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 35°C.[9]

  • Mass Spectrometer: An Agilent 6470 Triple Quadrupole Mass Spectrometer or a Sciex API 5000, equipped with an electrospray ionization (ESI) source in positive ion mode.[3][8][9]

  • MS/MS Transitions:

    • Bilastine: The precursor ion [M+H]⁺ is m/z 464.3. A characteristic product ion is monitored (e.g., m/z 272).

    • This compound: The precursor ion [M+H]⁺ is m/z 470.3. A corresponding characteristic product ion is monitored (e.g., m/z 278).

  • Data Analysis: The concentration of Bilastine in the samples is determined by calculating the peak area ratio of the analyte (Bilastine) to the internal standard (this compound) and comparing this to a standard curve generated with known concentrations of Bilastine.

The following diagram illustrates the experimental workflow for a pharmacokinetic study using this compound.

Pharmacokinetic_Workflow cluster_study Pharmacokinetic Study Workflow Dosing Administer Bilastine to Study Subjects Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma Isolate Plasma via Centrifugation Sampling->Plasma Spiking Spike Plasma with This compound (Internal Standard) Plasma->Spiking Precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) Spiking->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Analysis Analyze Supernatant by UPLC-MS/MS Centrifugation->Analysis Quantification Quantify Bilastine Concentration (Analyte/IS Peak Area Ratio) Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Quantification->PK_Analysis

Caption: Workflow for the quantification of Bilastine in plasma using this compound as an internal standard.

References

A Technical Guide to the Isotopic Purity of Bilastine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Bilastine-d6, a critical internal standard for the accurate quantification of Bilastine in bioanalytical studies. Ensuring the isotopic purity of deuterated internal standards is paramount for the integrity and reliability of pharmacokinetic and metabolic research.

Introduction to Isotopic Purity in Internal Standards

Deuterated internal standards are the gold standard in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Their chemical and physical properties closely mimic the analyte of interest, allowing for effective correction of variability during sample preparation and analysis. The isotopic purity of an internal standard, specifically the percentage of the desired deuterated species (e.g., d6) and the distribution of other isotopic variants (d0, d1, d2, etc.), is a critical quality attribute. The presence of unlabeled analyte (d0) as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification. Therefore, a thorough assessment of isotopic purity is essential for method validation and routine sample analysis.

Quantitative Data on this compound Purity

The quality of this compound is defined by its chemical and isotopic purity. Data from Certificates of Analysis (CoA) from various suppliers confirm the high quality of commercially available this compound.

Table 1: Summary of this compound Quality Specifications
ParameterSpecificationSource
Chemical Purity (by HPLC)>98%[1]
Isotopic Purity (atom %D)>99.5%[1][2]
Chemical Purity (by HPLC)>99%[2]
Chemical Purity (by HPLC)>95%
Table 2: Representative Isotopic Distribution of this compound

This table presents a representative example of an isotopic distribution analysis for a batch of this compound. The exact distribution may vary between batches and suppliers.

IsotopologueMass ShiftRelative Abundance (%)
d0 (unlabeled)+0< 0.1
d1+1< 0.1
d2+2< 0.1
d3+3< 0.2
d4+4< 0.5
d5+52.0
d6 (desired)+6> 97.0

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound is primarily achieved through high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed as a complementary technique to confirm the position of deuterium labeling.

Isotopic Purity Assessment by LC-MS/MS

This protocol outlines a general procedure for the determination of the isotopic distribution of this compound using LC-MS/MS.

Objective: To separate this compound from potential impurities and to determine the relative abundance of each isotopic species (d0 to d6) using high-resolution mass spectrometry.

Materials and Reagents:

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

Chromatographic Conditions (Adapted for Isotopic Purity Analysis):

  • Column: A suitable reversed-phase column, such as a C18, 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan in high-resolution mode

  • Mass Range: m/z 100-1000

  • Resolution: > 60,000 FWHM

  • Key Ions to Monitor:

    • Bilastine (d0) [M+H]⁺: ~m/z 464.29

    • This compound [M+H]⁺: ~m/z 470.33

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the initial mobile phase at a concentration suitable for obtaining a high-intensity signal (e.g., 1 µg/mL).

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system and acquire data in full scan mode.

  • Data Analysis:

    • Extract the ion chromatograms for each of the theoretical m/z values corresponding to the [M+H]⁺ ions of the d0 to d6 species of Bilastine.

    • Integrate the peak area for each extracted ion chromatogram.

    • Calculate the relative percentage of each isotopic species by dividing the peak area of each species by the sum of the peak areas of all species and multiplying by 100.

Complementary Analysis by NMR

Deuterium NMR (²H-NMR) can be used to confirm the positions of the deuterium labels on the Bilastine molecule. The absence of signals at specific chemical shifts in the ¹H-NMR spectrum where protons are expected, coupled with the presence of corresponding signals in the ²H-NMR spectrum, provides definitive structural confirmation of the deuteration.

Visualizing the Workflow

The following diagrams illustrate the key processes in assessing the isotopic purity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep Dissolve this compound in initial mobile phase inject Inject sample into UHPLC system prep->inject 1 µg/mL solution separate Chromatographic Separation (Reversed-Phase C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect High-Resolution Mass Spectrometry (Full Scan) ionize->detect data_analysis_workflow cluster_data Data Processing cluster_calc Purity Calculation acquire Acquire High-Resolution Full Scan Mass Spectrum extract Extract Ion Chromatograms (EICs) for d0 to d6 species acquire->extract integrate Integrate Peak Areas of each EIC extract->integrate calculate Calculate Relative Abundance (%) of each isotopologue integrate->calculate Peak area data report Generate Isotopic Distribution Report calculate->report

References

Bilastine-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bilastine-d6, a deuterated analogue of the second-generation H1 antihistamine, Bilastine. Given that specific stability studies on the deuterated form are not extensively published, this document leverages data from product specifications for this compound and detailed stability-indicating studies performed on its non-deuterated parent compound, Bilastine. The inclusion of deuterium is intended to make this compound a suitable internal standard for mass spectrometry-based bioanalytical assays.[1] Understanding its stability is critical for ensuring the accuracy and reliability of such applications.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-[4-[2-[4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]phenyl]-2-(methyl-d3)propanoic acid-d3[2][3]
CAS Number 1215358-58-9[4]
Molecular Formula C₂₈H₃₁D₆N₃O₃[4]
Molecular Weight 469.65 g/mol [4]
Appearance White to off-white solid[2]
Solubility Slightly soluble in Chloroform and Methanol. Soluble in DMSO.[2][3][5]
Melting Point >195°C (decomposition)[5]

Recommended Storage and Handling

Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier safety data sheets and product information.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.[6]
4°C2 yearsFor shorter-term storage, refrigeration is acceptable.[6]
In Solvent (e.g., DMSO) -80°C6 monthsPrepare stock solutions and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4][7]
-20°C1 monthSuitable for short-term storage of prepared solutions.[4][7]

Handling Precautions:

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Ensure adequate ventilation.[2]

  • Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Shipping is typically done at room temperature, as the compound is stable for short durations under these conditions.[6]

Stability Profile

While specific forced degradation studies for this compound are not publicly available, extensive research on the non-deuterated Bilastine provides critical insights into its stability under various stress conditions. The deuteration at the dimethylpropanoic acid moiety is not expected to significantly alter the core chemical stability of the molecule under hydrolytic, oxidative, or photolytic stress. Therefore, the data on Bilastine serves as a strong surrogate for understanding the stability of this compound.

Table 2: Summary of Bilastine Forced Degradation Studies
Stress ConditionReagents and ConditionsObserved DegradationReference
Acid Hydrolysis 0.1 N to 1.0 N HCl at RT to 60°CSignificant degradation observed.[1][8][9]
Base Hydrolysis 0.1 N to 1.0 N NaOH at RT to 60°CStable to marginal degradation.[1][10]
Oxidative 3% - 30% H₂O₂ at RT to 60°CSignificant degradation observed.[1][8]
Thermal 60°C - 105°C for up to 12 hoursSignificant degradation, particularly under dry heat.[8][11]
Photolytic UV light exposure (2 days)Stable to marginal degradation.[1][11]
pH (Solution) pH range 1.2 - 9.5 at RT, 40°C, 60°CMost stable at neutral and alkaline pH. Significant degradation at acidic pH (e.g., pH 2.2 and 4.6), especially with increased temperature.[12][13]

Experimental Protocols

The following are detailed methodologies from key stability-indicating studies on Bilastine. These protocols can be adapted for assessing the stability of this compound.

Forced Degradation Study Workflow

The general workflow for conducting a forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Bilastine Stock Solution (e.g., in Methanol) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Alkali Hydrolysis (0.1N NaOH, 60°C) prep->base oxidative Oxidative (3% H₂O₂, 60°C) prep->oxidative thermal Thermal (105°C, Dry Heat) prep->thermal photo Photolytic (UV Light) prep->photo neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating RP-HPLC Method neutralize->hplc detect Detect at λmax (e.g., 282 nm) hplc->detect characterize Characterize Degradants (LC-MS/MS) detect->characterize

Caption: General workflow for a forced degradation study of Bilastine.

Acid and Base Hydrolysis Protocol [Adapted from 1, 6]
  • Preparation: Prepare a stock solution of Bilastine at a concentration of approximately 200 µg/mL in methanol.

  • Acid Stress: Transfer 1.0 mL of the stock solution into a vial and add 1.0 mL of 1.0 M HCl. The vial is then kept at room temperature (25°C) or heated in a water bath at 60-70°C for a specified period (e.g., 1-2 hours), protected from light.

  • Base Stress: Transfer 1.0 mL of the stock solution into a separate vial and add 1.0 mL of 1.0 M NaOH. The vial is then subjected to the same temperature and time conditions as the acid stress sample.

  • Neutralization: After the incubation period, cool the solutions to room temperature. Neutralize the acid-stressed sample with an equivalent amount of 1.0 M NaOH and the base-stressed sample with 1.0 M HCl.

  • Analysis: Dilute the neutralized solutions with the mobile phase to a final concentration (e.g., 20 µg/mL) and analyze by RP-HPLC.

Oxidative Degradation Protocol [Adapted from 3, 6]
  • Preparation: Use the same stock solution of Bilastine (200 µg/mL in methanol).

  • Oxidative Stress: Transfer a known volume of the stock solution to a vial and add an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Incubation: Heat the mixture at 60°C in a water bath for approximately 30 minutes.

  • Analysis: After cooling, dilute the sample with the mobile phase to the target concentration and inject it into the HPLC system.

Thermal and Photolytic Degradation Protocol [Adapted from 3, 13]
  • Thermal Stress: Accurately weigh a sample of solid Bilastine powder and place it in an oven maintained at 105°C for 12 hours. After exposure, dissolve the powder in the mobile phase to achieve the desired concentration for analysis.

  • Photolytic Stress: Expose the solid Bilastine powder to direct sunlight or a UV chamber for a defined period (e.g., 2 days). Following exposure, prepare a solution of the sample in the mobile phase for HPLC analysis.

Mechanism of Action: Histamine H1 Receptor Antagonism

Bilastine functions as a selective inverse agonist of the histamine H1 receptor.[14][15] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, triggering a downstream signaling cascade that leads to allergic symptoms. Bilastine competitively binds to these H1 receptors, preventing histamine from activating them and thereby suppressing the allergic response.[16][17]

G cluster_pathway Histamine H1 Receptor Signaling Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Releases H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq PLC PLC Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Symptoms Allergic Symptoms (Itching, Vasodilation, etc.) IP3_DAG->Symptoms Leads to Bilastine This compound Bilastine->H1R Blocks

Caption: Simplified signaling pathway of Histamine H1 receptor antagonism by Bilastine.

Conclusion

This compound is a stable compound when stored under the recommended conditions, particularly at low temperatures and protected from light. As a solid, it demonstrates long-term stability at -20°C.[6] When in solution, aliquoting and storing at -80°C is advised to prevent degradation from repeated freeze-thaw cycles and to ensure stability for up to six months.[4][7] The stability profile of the parent compound, Bilastine, indicates a susceptibility to degradation under acidic, oxidative, and high-temperature conditions. These findings provide a robust framework for the handling, storage, and use of this compound in research and drug development, ensuring its integrity as an internal standard for quantitative analysis.

References

The Solubility Profile of Bilastine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For pharmaceutical compounds, solubility is a critical determinant of bioavailability and therapeutic efficacy. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.

Solubility of Bilastine

Quantitative and qualitative solubility data for the non-deuterated parent compound, Bilastine, have been reported in various solvents. This information serves as a strong proxy for the expected solubility of Bilastine-d6.

SolventSolubilityTemperatureNotes
MethanolHighest solubility observed among tested solventsNot SpecifiedA study identified methanol as the solvent providing the highest solubility for Bilastine.
Methylene ChlorideSoluble[1]Not Specified
Chloroform~ 30 mg/mLNot Specified
WaterSparingly solubleNot SpecifiedAs a weakly basic compound, the aqueous solubility of Bilastine is expected to be pH-dependent.[2]
0.1 N HClNot SpecifiedNot SpecifiedSolubility studies have been conducted in this medium.
6.8 Phosphate BufferNot SpecifiedNot SpecifiedSolubility studies have been conducted in this medium.
DMSOSolubleNot SpecifiedOften used as a solvent for preparing stock solutions of sparingly soluble drugs for in vitro assays.[3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] This method establishes equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature.

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, relevant biological buffers)

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Saturated Solution : Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration : Place the sealed container in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[4]

  • Quantification : Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with standard solutions of this compound of known concentrations is used for accurate quantification.[4]

  • Data Reporting : The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the biological signaling pathway of Bilastine.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify via HPLC E->F

Caption: Workflow for Determining Equilibrium Solubility via the Shake-Flask Method.

G cluster_0 Allergic Response Cascade cluster_1 Bilastine's Mechanism of Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds to Bilastine Bilastine Block Blocks Binding Bilastine->Block Symptoms Allergic Symptoms (e.g., urticaria, rhinitis) H1Receptor->Symptoms Leads to Block->H1Receptor

Caption: Bilastine's Antagonistic Action on the Histamine H1 Receptor Pathway.[6][7][8]

References

A Technical Guide to the Potential Degradation Products of Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation products of Bilastine-d6, a deuterated analog of the second-generation antihistamine, Bilastine. While specific degradation studies on this compound are not extensively available in the public domain, this document extrapolates the known degradation pathways of Bilastine to predict the likely impurities and degradation products of its deuterated counterpart. This guide is intended to assist researchers, scientists, and drug development professionals in understanding the stability of this compound and in the development of analytical methods for its purity assessment. The information presented is based on forced degradation studies conducted on Bilastine under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Introduction to Bilastine and this compound

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Its chemical structure confers high selectivity for the H1 receptor and a favorable safety profile. This compound is a stable isotope-labeled version of Bilastine, where six hydrogen atoms on the α,α-dimethylbenzeneacetic acid moiety have been replaced with deuterium.[3] This labeling makes it a suitable internal standard for pharmacokinetic and bioanalytical studies involving the quantification of Bilastine by mass spectrometry.[2][4] Understanding the degradation profile of this compound is crucial for ensuring the accuracy of such studies and for overall drug quality and safety.

Forced Degradation Studies of Bilastine

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the intrinsic stability of the molecule. Studies on Bilastine have shown that it is susceptible to degradation under acidic, oxidative, and photolytic conditions, while it exhibits relative stability under basic and thermal stress.[5][6][7]

Summary of Quantitative Degradation Data

The following table summarizes the quantitative data from various forced degradation studies performed on Bilastine. It is anticipated that this compound would exhibit a similar degradation profile, with the percentage of degradation being comparable under identical stress conditions.

Stress ConditionReagent/ParametersDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 N HCl30 minutes60°C1.81%[1]
0.1 N HClNot Specified60°CMarginal[5]
1.0 M HCl2 hours70°CNot Susceptible[6]
Not SpecifiedNot SpecifiedNot SpecifiedDegrades[7]
Base Hydrolysis 0.1 N NaOH30 minutes60°C3.06%[1]
0.1 N NaOHNot Specified60°CStable[5]
1.0 M NaOH2 hours70°CNot Susceptible[6]
Oxidative Degradation 3% H₂O₂30 minutes60°C2.3%[1]
Not SpecifiedNot SpecifiedNot SpecifiedDegrades[5]
30% H₂O₂2 hours70°C62.07%[6]
Not SpecifiedNot SpecifiedNot SpecifiedDegrades[7]
Thermal Degradation Dry Heat30 minutes60°C3.2%[1]
Dry HeatNot SpecifiedNot SpecifiedMarginal[5]
Dry Heat2 hours70°CNot Susceptible[6]
Dry Heat12 hours105°CNot Specified[8]
Photolytic Degradation UV lightNot SpecifiedNot SpecifiedStable[5][9][10]
Direct Sunlight2 daysAmbientNot Specified[8]
UVA light2 hoursAmbient37.30%[6]
UVA light8 hoursAmbient72.35%[6]
UVA light16 hoursAmbient82.94%[6]
Humidity 75% RH12 hoursAmbientNot Specified[8]

Potential Degradation Pathways and Products of this compound

Based on the degradation behavior of Bilastine, the following degradation pathways can be postulated for this compound. The primary degradation sites are likely to be the benzimidazole ring and the piperidine linkage. The deuterium labels on the α,α-dimethylbenzeneacetic acid moiety are expected to remain intact in the major degradation products.

Acidic Degradation

Under acidic conditions, hydrolysis of the ether linkage or cleavage of the bond between the piperidine and the ethylphenyl group can occur.

cluster_acid Acidic Degradation This compound This compound DP_Acid_1 Hydrolyzed Ether Product-d6 This compound->DP_Acid_1 H+ / H2O DP_Acid_2 Piperidine-Benzimidazole-d6 This compound->DP_Acid_2 H+ / H2O

Figure 1: Potential Acidic Degradation Pathway of this compound.
Oxidative Degradation

Oxidative stress is a significant degradation pathway for Bilastine. The nitrogen atoms in the benzimidazole and piperidine rings are susceptible to oxidation, leading to the formation of N-oxides.

cluster_oxidative Oxidative Degradation This compound This compound DP_Ox_1 Bilastine N-Oxide-d6 This compound->DP_Ox_1 [O] DP_Ox_2 Other Oxidized Products-d6 This compound->DP_Ox_2 [O]

Figure 2: Potential Oxidative Degradation Pathway of this compound.
Photolytic Degradation

Exposure to UV light can lead to significant degradation of Bilastine, potentially through photolytic cleavage or rearrangement reactions.

cluster_photolytic Photolytic Degradation This compound This compound DP_Photo_1 Photodegradant 1-d6 This compound->DP_Photo_1 DP_Photo_2 Photodegradant 2-d6 This compound->DP_Photo_2

Figure 3: Potential Photolytic Degradation Pathway of this compound.

Experimental Protocols for Forced Degradation Studies

The following are representative experimental protocols for conducting forced degradation studies on Bilastine, which can be adapted for this compound.

General Sample Preparation

Accurately weigh 25 mg of Bilastine and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with HPLC grade methanol to obtain a stock solution of 1000 µg/mL.[1]

Acidic Hydrolysis

To a suitable volume of the stock solution, add 0.5 mL of 0.1 N HCl. Heat the sample at 60°C for 30 minutes on a water bath. After cooling, neutralize the solution with 0.5 mL of 0.1 N NaOH and dilute to the final concentration with the mobile phase.[1]

Basic Hydrolysis

To a suitable volume of the stock solution, add 0.5 mL of 0.1 N NaOH. Heat the sample at 60°C for 30 minutes on a water bath. After cooling, neutralize the solution with 0.5 mL of 0.1 N HCl and dilute to the final concentration with the mobile phase.[1]

Oxidative Degradation

To a suitable volume of the stock solution, add 0.5 mL of 3% hydrogen peroxide. Heat the sample at 60°C for 30 minutes on a water bath. After cooling, dilute to the final concentration with the mobile phase.[1]

Thermal Degradation

Heat the drug solution at 60°C for 30 minutes on a water bath. After cooling, dilute to the final concentration with the mobile phase.[1] For solid-state thermal stress, place the drug powder in an oven at 105°C for 12 hours.[8]

Photolytic Degradation

Expose the drug powder to direct sunlight for two days.[8] Alternatively, expose a solution of the drug to UVA light for specified durations (e.g., 2, 8, or 16 hours).[6]

Analytical Methodologies

A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

Representative RP-HPLC Method
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A mixture of formic acid and methanol (50:50 v/v)[1] or other suitable buffer and organic solvent combinations.[5][9]

  • Flow Rate: 0.8 mL/min[1]

  • Detection: UV detection at 282 nm[1] or 280 nm[5]

  • Injection Volume: 20 µL[1][9]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of potential degradation products of this compound.

cluster_workflow Degradation Product Identification Workflow Start Start Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Analysis RP-HPLC Analysis Forced_Degradation->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity LC_MS_Analysis LC-MS/MS Analysis Peak_Purity->LC_MS_Analysis Impurity peaks detected Structure_Elucidation Structure Elucidation of Degradation Products LC_MS_Analysis->Structure_Elucidation Method_Validation Stability-Indicating Method Validation Structure_Elucidation->Method_Validation End End Method_Validation->End

Figure 4: Workflow for Identification of this compound Degradation Products.

Conclusion

While direct studies on the degradation of this compound are limited, a thorough understanding of the degradation pathways of Bilastine provides a strong foundation for predicting the stability and potential impurities of its deuterated analog. The primary routes of degradation for Bilastine, and likely for this compound, are through acid hydrolysis, oxidation, and photolysis. The development and validation of a robust, stability-indicating analytical method are paramount for ensuring the quality and reliability of this compound when used as an internal standard in critical bioanalytical assays. Further studies focusing specifically on this compound are recommended to confirm these predicted pathways and to fully characterize its degradation products.

References

A Technical Guide to Bilastine-d6: Sourcing and Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bilastine-d6, a deuterated analog of the second-generation antihistamine Bilastine. It is intended to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and analytical chemistry. This document outlines the primary suppliers of research-grade this compound, its key applications, and detailed experimental methodologies.

Introduction to this compound

This compound is a stable isotope-labeled version of Bilastine, a potent and selective histamine H1 receptor antagonist.[1][2][3] The incorporation of six deuterium atoms into the molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application lies in pharmacokinetic (PK) and pharmacodynamic (PD) studies, where it is used to accurately measure the concentration of Bilastine in biological matrices.[4]

Bilastine itself is a non-sedating antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[2][5] By blocking the H1 receptor, Bilastine prevents the downstream effects of histamine, a key mediator of allergic reactions.[6][7][8] Understanding the precise concentration and metabolic fate of Bilastine is crucial for optimizing its therapeutic efficacy and safety, a process greatly facilitated by the use of this compound.

Sourcing this compound: A Comparative Supplier Overview

For researchers looking to procure this compound, a number of reputable suppliers offer this compound for research purposes only. It is crucial to note that these products are not intended for human or veterinary use.[9] The following table summarizes key information from various suppliers to aid in the selection process.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
GlpBio 1215358-58-9C₂₈H₃₁D₆N₃O₃469.65Not specified1 mg, 5 mg, 10 mg
MedChemExpress 1215358-58-9C₂₈H₃₁D₆N₃O₃469.6597.12%1 mg, 5 mg
InvivoChem 1215358-58-9C₂₈H₃₁D₆N₃O₃469.65≥98%1 mg and other sizes
ESS Chem Co. 1215358-58-9C₂₈H₃₁D₆N₃O₃469.6599.2% (HPLC); 99.5 atom % D10 mg, 25 mg, 50 mg, 100 mg
Amerigo Scientific 1215358-58-9C₂₈H₃₁D₆N₃O₃469.6597.1% (HPLC); 99.5 atom % D10 mg, 25 mg, 50 mg, 100 mg
Simson Pharma Limited 1215358-58-9C₂₈H₃₁D₆N₃O₃469.65Accompanied by Certificate of AnalysisContact for details
Acanthus Research 1215358-58-9C₂₈H₃₁D₆N₃O₃469.65Not specifiedContact for details
Biorbyt 1215358-58-9C₂₈H₃₁D₆N₃O₃469.65Not specifiedContact for details

Experimental Protocol: Quantification of Bilastine in Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for a typical pharmacokinetic study involving the quantification of Bilastine in human plasma.

1. Materials and Reagents:

  • Bilastine analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Bilastine Stock Solution (1 mg/mL): Accurately weigh and dissolve Bilastine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Bilastine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Bilastine and this compound from endogenous plasma components.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Monitor the following precursor to product ion transitions in Multiple Reaction Monitoring (MRM) mode:

    • Bilastine: 464 → 272[4]

    • This compound: 470 → 278[4]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Bilastine to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Bilastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Histamine H1 Receptor Signaling Pathway

Bilastine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with an allergic reaction. Bilastine, by binding to the H1 receptor, prevents this cascade from being initiated by histamine.

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Bilastine Bilastine Bilastine->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2_release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Bilastine.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Bilastine using this compound.

PK_Study_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase Study_Design 1. Study Design & Protocol Development Dosing 2. Administration of Bilastine to Subjects Study_Design->Dosing Sampling 3. Timed Blood Sample Collection Dosing->Sampling Sample_Prep 4. Plasma Sample Preparation (Protein Precipitation with this compound) Sampling->Sample_Prep LCMS_Analysis 5. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing 6. Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Modeling 7. Pharmacokinetic Modeling Data_Processing->PK_Modeling Reporting 8. Final Report Generation PK_Modeling->Reporting

Caption: A typical workflow for a pharmacokinetic study of Bilastine.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and evaluation of Bilastine and other antihistamines. Its use as an internal standard ensures the accuracy and reliability of bioanalytical data, which is fundamental to understanding the pharmacokinetic profile of the drug. This guide provides a foundational resource for sourcing this compound and implementing it in a research setting, thereby supporting the advancement of allergy and immunology research.

References

Methodological & Application

Application Note: Quantification of Bilastine in Human Plasma using Bilastine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the second-generation antihistamine, Bilastine, in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Bilastine-d6, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Bilastine.

Introduction

Bilastine is a non-sedating, long-acting histamine H1 receptor antagonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate and reliable quantification of Bilastine in biological matrices is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS.[3] this compound shares near-identical physicochemical properties with Bilastine, ensuring it experiences similar extraction recovery, chromatographic retention, and ionization efficiency, thereby effectively compensating for matrix effects and other sources of analytical variability.[3] This application note provides a detailed protocol for the determination of Bilastine in human plasma using this compound as an internal standard, offering a reliable method for researchers, scientists, and drug development professionals. A study has validated an assay using this compound as an internal standard over a range of 0.20–400.80 ng/mL, with a lower limit of quantification (LLOQ) in plasma of 0.2 ng/mL.

Experimental Protocols

Materials and Reagents
  • Bilastine reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation
  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Vortex each sample to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (or a 50:50 mixture of methanol and acetonitrile) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Isocratic or gradient elution to be optimized for optimal separation

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions:
BilastineQ1: 464.3 m/z -> Q3: 272.2 m/z
This compoundQ1: 470.3 m/z -> Q3: 278.2 m/z
Dwell Time 200 ms
Collision Energy Optimized for each transition
Ion Source Temperature 500°C

Data Presentation

The following tables represent typical validation data for a bioanalytical method for Bilastine, demonstrating the performance of a method utilizing a stable isotope-labeled internal standard like this compound.

Table 1: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Bilastine0.2 - 400> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ0.2< 1585 - 115< 1585 - 115
LQC0.6< 1585 - 115< 1585 - 115
MQC200< 1585 - 115< 1585 - 115
HQC350< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC0.6> 8085 - 115
HQC350> 8085 - 115

Table 4: Stability

Stability ConditionDurationLQC Stability (%)HQC Stability (%)
Bench-top (Room Temperature)4 hours85 - 11585 - 115
Freeze-Thaw3 cycles85 - 11585 - 115
Long-term (-80°C)30 days85 - 11585 - 115

Visualizations

Logical Relationship: Use of an Internal Standard

internal_standard_logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Plasma Sample (Unknown Analyte Conc.) SpikedSample Spiked Sample Sample->SpikedSample IS This compound (Known Conc.) IS->SpikedSample Extraction Protein Precipitation & Centrifugation SpikedSample->Extraction Extract Supernatant Extraction->Extract LCMS LC-MS/MS System Extract->LCMS AnalyteSignal Analyte Peak Area (Variable) LCMS->AnalyteSignal IS_Signal IS Peak Area (Variable) LCMS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) (Constant) AnalyteSignal->Ratio IS_Signal->Ratio CalibrationCurve Calibration Curve Ratio->CalibrationCurve FinalConc Final Analyte Concentration CalibrationCurve->FinalConc

Caption: Workflow demonstrating the principle of using an internal standard for quantification.

Experimental Workflow

experimental_workflow start Start sample_collection Plasma Sample Collection (Standards, QCs, Unknowns) start->sample_collection add_is Add this compound (IS) sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification results Report Results quantification->results

Caption: Step-by-step experimental workflow for Bilastine quantification.

Signaling Pathway: Bilastine Mechanism of Action

bilastine_moa cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling & Allergic Response H1R Histamine H1 Receptor (Inactive State) Gq Gq Protein H1R_active Histamine H1 Receptor (Active State) H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R_active Activates Bilastine Bilastine Bilastine->H1R Blocks (Inverse Agonist) Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., Vasodilation, Bronchoconstriction) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms

Caption: Bilastine blocks the histamine H1 receptor, preventing downstream signaling.

References

Application Notes and Protocols for the Use of Bilastine-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bilastine-d6 as an internal standard in pharmacokinetic (PK) studies of bilastine. The information compiled is based on published bioanalytical methods and pharmacokinetic data.

Introduction: The Role of Deuterated Internal Standards in Pharmacokinetics

In pharmacokinetic studies, accurate quantification of a drug in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is the gold standard in LC-MS/MS-based bioanalysis.

This compound is the deuterated form of bilastine, a non-sedating second-generation antihistamine. Due to its structural and physicochemical similarity to bilastine, this compound is an ideal internal standard for the quantitative analysis of bilastine in biological samples. It co-elutes with the unlabeled drug and experiences similar ionization efficiency, which helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.

Pharmacokinetic Profile of Bilastine

Bilastine is rapidly absorbed after oral administration, with peak plasma concentrations reached approximately 1.3 hours post-dose. It exhibits linear pharmacokinetics and is not significantly metabolized in humans, with about 95% of the drug excreted unchanged in feces and urine. The elimination half-life of bilastine is approximately 14.5 hours.

Bioanalytical Method for Bilastine Quantification using this compound

A validated LC-MS/MS method for the determination of bilastine in human plasma and urine has been established, utilizing this compound as the internal standard.

Principle

The method involves the extraction of bilastine and its deuterated internal standard, this compound, from a biological matrix, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

a. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting bilastine and this compound from plasma and urine samples.

  • Materials:

    • Human plasma or urine samples

    • This compound internal standard working solution

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 50 µL of the human plasma or urine sample into a clean microcentrifuge tube.

    • Add a specific volume of the this compound internal standard working solution.

    • Add a mixture of methanol and acetonitrile to precipitate the proteins.

    • Vortex the mixture for a set duration to ensure thorough mixing and precipitation.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a specified time to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

    • A tandem mass spectrometer equipped with a positive turbo ion spray ionization source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., Milli-Q water with ammonium formate and ammonium hydroxide) and an organic phase (e.g., acetonitrile with ammonium formate and ammonium hydroxide).

    • Flow Rate: Dependent on the column dimensions and particle size.

    • Injection Volume: Typically in the range of 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Turbo Ion Spray Ionization.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both bilastine and this compound.

Data Presentation: Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of bilastine and the validation parameters for the bioanalytical method using this compound.

Table 1: Pharmacokinetic Parameters of Bilastine in Healthy Adults
ParameterValueReference
Tmax (Time to Peak Plasma Concentration) ~1.3 hours
Cmax (Peak Plasma Concentration) Varies with dose
Elimination Half-Life (t½) ~14.5 hours
Metabolism Not significantly metabolized
Excretion ~95% unchanged (feces and urine)
Table 2: Bioanalytical Method Validation Parameters
ParameterMatrixValueReference
Internal Standard -This compound[1]
Sample Preparation Plasma, UrineProtein Precipitation[1]
Analytical Technique -LC-MS/MS[1]
Calibration Range Plasma0.2–400 ng/mL[1]
Calibration Range Urine5.0–5010 ng/mL[1]
Precursor → Product Ion (Bilastine) -464 → 272[1]
Precursor → Product Ion (this compound) -470 → 278[1]
Within-Run Coefficient of Variation Plasma2.74% to 10.31%[1]
Within-Run Coefficient of Variation Urine1.58% to 9.91%[1]
Within-Run Accuracy (% of Nominal) Plasma96.91% to 113.33%[1]
Within-Run Accuracy (% of Nominal) Urine91.96% to 105.02%[1]

Visualizations: Diagrams of Workflows and Pathways

The following diagrams illustrate the key processes involved in a pharmacokinetic study utilizing this compound.

Pharmacokinetic_Study_Workflow cluster_study_design Study Design & Dosing cluster_sampling Biological Sampling cluster_analysis Bioanalysis cluster_data_processing Data Analysis Subject_Recruitment Subject Recruitment Dosing Bilastine Administration Subject_Recruitment->Dosing Blood_Sampling Blood Sample Collection Dosing->Blood_Sampling Urine_Sampling Urine Sample Collection Dosing->Urine_Sampling Sample_Preparation Sample Preparation (with this compound) Blood_Sampling->Sample_Preparation Urine_Sampling->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis PK_Parameter_Calculation PK Parameter Calculation LC_MS_MS_Analysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis Reporting Final Report Statistical_Analysis->Reporting

Caption: Workflow of a typical pharmacokinetic study.

Sample_Preparation_Workflow Start Start: Plasma/Urine Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Add_Solvent Add Methanol/Acetonitrile (Protein Precipitation) Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant End Ready for LC-MS/MS Analysis Transfer_Supernatant->End

Caption: Sample preparation workflow via protein precipitation.

Analytical_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Acquisition & Processing Injection Sample Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (Positive ESI) Separation->Ionization Detection Detection (MRM) Bilastine: 464 -> 272 This compound: 470 -> 278 Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification

References

Application Note: High-Throughput Bioanalysis of Bilastine in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology involved in the quantitative analysis of Bilastine in biological matrices.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Bilastine in human plasma. The methodology employs Bilastine-d6, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision.[1][2][3] Sample preparation is streamlined using a simple and efficient protein precipitation technique.[4][5] The method is validated over a clinically relevant concentration range and demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Bilastine is a second-generation H1 antihistamine that is non-sedating and highly selective.[4] It is widely prescribed for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[6] Accurate measurement of Bilastine concentrations in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and understanding its dose-response relationship. The use of a stable isotope-labeled internal standard like this compound is the preferred approach in LC-MS/MS bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable quantitative results.[1][7] This protocol provides a comprehensive guide for the bioanalysis of Bilastine in human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes: Bilastine reference standard, this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water

  • Plasma: Drug-free human plasma (K2-EDTA)

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer was used.

Instrument Typical Model/System
UPLC System Sciex ExionLC™ AD or Waters ACQUITY UPLC
Mass Spectrometer Sciex API 5000™ or Agilent 6470 Triple Quadrupole
Ion Source Turbo Ion Spray or Electrospray Ionization (ESI)
Data System Analyst® or MassHunter Software
Sample Preparation: Protein Precipitation
  • Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples and reagents to thaw to room temperature.

  • Pipette 50 µL of human plasma into the labeled tubes.

  • Add 100 µL of the working internal standard solution (this compound in 50:50 methanol/acetonitrile) to each tube.

  • Vortex mix all tubes for approximately 3 minutes to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject the prepared sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric parameters.

Table 1: UPLC Parameters

Parameter Condition
Column Waters XBridge C18, 3.5 µm, 2.1 x 30 mm[8]
Mobile Phase A: 1 mM Ammonium Formate in Water with 0.1% Ammonium HydroxideB: Acetonitrile[8]
Gradient Isocratic or a shallow gradient optimized for peak shape and runtime
Flow Rate 0.5 - 1.0 mL/min[8][9]
Column Temperature 35°C[10]
Injection Volume 10 µL[10]
Run Time ~5-7 minutes[11][12]

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Bilastine) Q1: 464.3 m/z → Q3: 272.3 m/z[8][13]
MRM Transition (this compound) Q1: 470.3 m/z → Q3: 278.3 m/z[8]
Ion Source Temperature 500 - 550°C
Collision Gas Nitrogen

Bioanalytical Workflow

Bilastine_Bioanalysis_Workflow Bilastine Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is Step 1 precipitate Protein Precipitation (Methanol/Acetonitrile) add_is->precipitate Step 2 vortex Vortex Mix precipitate->vortex Step 3 centrifuge Centrifuge vortex->centrifuge Step 4 supernatant Transfer Supernatant centrifuge->supernatant Step 5 uplc UPLC Separation supernatant->uplc msms MS/MS Detection (MRM Mode) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve (Linear Regression) integration->calibration quantification Quantification of Unknowns calibration->quantification report Generate Report quantification->report

Caption: UPLC-MS/MS workflow for Bilastine quantification in plasma.

Method Validation Summary

The method was validated according to regulatory guidelines. The results are summarized below.

Table 3: Calibration Curve and Linearity

Parameter Result
Calibration Range 0.20 - 400.80 ng/mL[4]
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.20 ng/mL[4]

Table 4: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (% Nominal) Inter-day Accuracy (% Nominal)
LLOQ 0.20< 15%< 15%85 - 115%85 - 115%
Low QC 0.60< 15%< 15%85 - 115%85 - 115%
Mid QC 50< 15%< 15%85 - 115%85 - 115%
High QC 300< 15%< 15%85 - 115%85 - 115%
Note: Representative acceptance criteria are shown. Actual results may vary slightly but should meet these standards. Within-run coefficients of variation have been reported between 2.74% and 10.31% for plasma.[8]

Table 5: Recovery and Matrix Effect

Parameter Result
Extraction Recovery > 70%[14]
Matrix Effect 95% - 108% (Normalized to IS)[14]

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative determination of Bilastine in human plasma. The use of this compound as an internal standard ensures the reliability of the results. The simple protein precipitation sample preparation protocol allows for rapid sample turnaround, making this method highly suitable for supporting clinical and pharmacokinetic studies of Bilastine.

References

Application Note: High-Throughput Quantification of Bilastine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bilastine in human plasma. The method utilizes Bilastine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The method has been developed and validated to meet the requirements of drug development professionals and researchers, providing a reliable tool for pharmacokinetic studies and routine drug monitoring.

Introduction

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Accurate and reliable quantification of Bilastine in biological matrices is essential for pharmacokinetic and bioequivalence studies. This LC-MS/MS method offers high sensitivity and selectivity, overcoming the limitations of other analytical techniques. The use of a stable isotope-labeled internal standard, this compound, minimizes matrix effects and improves the overall robustness of the assay.

Experimental

Materials and Reagents
  • Bilastine reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • LC System: Agilent 1290 Infinity II LC system or equivalent.[1]

  • MS System: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent, equipped with an Electrospray Ionization (ESI) source.[1]

LC-MS/MS Method Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add this compound (IS) Sample->Add_IS Add_Solvent Add Acetonitrile (Protein Precipitation) Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection (Q1/Q3) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

Chromatographic Conditions

The chromatographic separation was performed on a reversed-phase column.

ParameterValue
Column Waters XBridge C18, 3.5 µm, 2.1 x 30 mm[2]
Mobile Phase A 1 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL
Column Temperature 35 °C
Gradient Isocratic
Run Time 6 minutes[1]
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

ParameterBilastineThis compound
Precursor Ion (Q1, m/z) 464.3470.3
Product Ion (Q3, m/z) 272.0[2]278.0[2]
Dwell Time 200 ms200 ms
Declustering Potential (DP) 20 V[3]20 V
Collision Energy (CE) Optimized for max signalOptimized for max signal
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
IonSpray Voltage 5000 V
Temperature 500 °C

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Bilastine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Bilastine stock solution with 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.2, 0.5, 1, 5, 10, 50, 200, 400 ng/mL) and QC samples (Low, Mid, High).[2][4]

Plasma Sample Preparation Protocol

This protocol is designed for a 96-well plate format for high-throughput analysis.

Sample_Prep_Protocol start Start: Thaw Plasma Samples aliquot Aliquot 50 µL of plasma (sample, blank, or standard) into a 96-well plate start->aliquot add_is Add 25 µL of this compound working solution (100 ng/mL) to all wells except blank aliquot->add_is add_ppt Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to all wells add_is->add_ppt vortex Seal plate and vortex mix for 2 minutes at high speed add_ppt->vortex centrifuge Centrifuge at 4000 rpm for 10 minutes at 4°C vortex->centrifuge transfer Carefully transfer 100 µL of the supernatant to a new 96-well plate centrifuge->transfer inject Inject into LC-MS/MS system transfer->inject end End inject->end

References

Application Note: Quantification of Bilastine in Human Urine Using a Stable Isotope-Labeled Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of Bilastine in human urine using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs Bilastine-d6, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of Bilastine.

Introduction

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. It is primarily eliminated unchanged, with a significant portion excreted in the urine.[1] Accurate and reliable quantification of Bilastine in urine is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it mimics the analyte's behavior during sample preparation and ionization, thereby improving method reliability. This document provides a comprehensive protocol for the quantification of Bilastine in human urine, based on established methodologies for Bilastine in biological matrices.

Experimental

Materials and Reagents
  • Bilastine reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Human urine (drug-free)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex API 5000 or equivalent triple quadrupole mass spectrometer with a Turbo Ion Spray source

  • Analytical Column: Phenomenex C8 (50 x 2.1 mm, 1.7 µm) or equivalent

Stock and Working Solutions
  • Bilastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bilastine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Bilastine stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation Protocol

  • Thaw frozen human urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the urine sample.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 350 µL of methanol/acetonitrile (50/50, v/v) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

UPLC Conditions
ParameterValue
Column Phenomenex C8 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Gradient Isocratic: 60% A, 40% B
Mass Spectrometry Conditions
ParameterValue
Ion Source Turbo Ion Spray
Polarity Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium
Multiple Reaction Monitoring (MRM) Transitions
AnalyteQ1 Mass (m/z)Q3 Mass (m/z)
Bilastine 464.3259.2
This compound 470.3265.2

Method Validation Data

The following table summarizes the quantitative performance parameters of the bioanalytical method for Bilastine in biological matrices as reported in the literature.

ParameterMatrixValueReference
Linearity Range Urine5.00 - 5,000 ng/mL[2]
Lower Limit of Quantification (LLOQ) Plasma0.2 ng/mL[1]
Calibration Curve Range Plasma0.20 – 400.80 ng/mL[1]
Inter-day Precision (%RSD) Not Specified< 15%
Intra-day Precision (%RSD) Not Specified< 15%
Accuracy (% Bias) Not SpecifiedWithin ±15%

Visualizations

G Experimental Workflow for Bilastine Quantification in Urine cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (100 µL) add_is Add this compound IS (50 µL) urine_sample->add_is protein_precip Protein Precipitation (350 µL Methanol/Acetonitrile) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C8 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Bilastine calibration->quantification

Caption: Workflow for the quantification of Bilastine in urine.

G Principle of Stable Isotope-Labeled Internal Standard cluster_process Sample Preparation & Analysis bilastine Bilastine (Analyte) extraction Extraction / Dilution bilastine->extraction bilastine_d6 This compound (IS) (Known Amount Added) bilastine_d6->extraction matrix_effects Matrix Effects (Ion Suppression/Enhancement) extraction->matrix_effects ms_bilastine Bilastine Signal matrix_effects->ms_bilastine ms_bilastine_d6 This compound Signal matrix_effects->ms_bilastine_d6 quantification Accurate Quantification Ratio of (Bilastine Signal / this compound Signal) ms_bilastine->quantification ms_bilastine_d6->quantification

Caption: Use of this compound for accurate quantification.

Conclusion

The described UPLC-MS/MS method provides a sensitive and specific approach for the quantification of Bilastine in human urine. The use of this compound as an internal standard ensures the reliability of the results by compensating for potential variations during sample handling and analysis. This application note serves as a valuable resource for laboratories performing bioanalytical studies of Bilastine.

References

Application of Bilastine-d6 in Bioequivalence Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bilastine-d6 as an internal standard in the bioequivalence assessment of bilastine formulations. The information is compiled for researchers, scientists, and drug development professionals to ensure accurate and robust bioanalytical method development and validation.

Introduction to Bilastine and Bioequivalence

Bilastine is a second-generation, non-sedating antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] For a generic formulation of bilastine to be approved, it must be proven to be bioequivalent to the reference product.[2] Bioequivalence is established by comparing the rate and extent of absorption of the test and reference products under similar experimental conditions.[2]

Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and the time to reach maximum plasma concentration (Tmax) are the key metrics for this comparison.[3][4] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for conducting these studies.[2][5][6] The 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80-125% for bioequivalence to be concluded.[3][4]

Role of Deuterated Internal Standards

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accurate quantification.[7] A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard.[8] Deuterated standards are chemically identical to the analyte, ensuring they co-elute and have the same extraction recovery and ionization response.[7][9] This effectively normalizes for variations during sample preparation and analysis, such as matrix effects, leading to more accurate and reliable data.[8] Regulatory bodies generally recommend the use of a stable isotope-labeled internal standard for bioanalytical methods supporting pharmacokinetic studies.[10]

Experimental Protocols

A typical bioequivalence study of bilastine involves a randomized, single-dose, two-period, two-sequence crossover design in healthy volunteers.[3][4][11]

3.1. Clinical Phase Protocol

  • Study Design: A single-center, open-label, randomized, single-dose, two-period, crossover study.[3][12]

  • Subjects: Healthy adult male and female volunteers, typically between 18 and 55 years old.[1][11]

  • Treatment:

    • Test Product: Generic Bilastine 20 mg tablet.

    • Reference Product: Innovator Bilastine 20 mg tablet.[11]

  • Procedure:

    • Subjects are randomly assigned to receive either the test or reference product in the first period.[12]

    • After an overnight fast of at least 10 hours, a single oral dose of the assigned bilastine formulation is administered.[11][12]

    • Blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[3][13]

    • A washout period of at least 7 days separates the two treatment periods.[3][12]

    • In the second period, subjects receive the alternate formulation.[12]

  • Sample Handling: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.

3.2. Bioanalytical Phase Protocol (LC-MS/MS Method)

This protocol outlines a validated method for the quantification of bilastine in human plasma using this compound as the internal standard.

  • Materials and Reagents:

    • Bilastine reference standard

    • This compound (Internal Standard)

    • Acetonitrile, Methanol (HPLC grade)[14]

    • Formic acid or Ammonium acetate (for mobile phase modification)[15]

    • Water (deionized or HPLC grade)[14]

    • Human plasma (blank)

  • Instrumentation:

    • A validated LC-MS/MS system, such as a Sciex API 5000 or Agilent 6470 Triple Quadrupole Mass Spectrometer, equipped with a Turbo Ion Spray or Electrospray Ionization (ESI) source.[4][13][16]

    • An ultra-performance liquid chromatography (UPLC) system.[4][13]

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase column, such as a Poroshell Stable Bond (SB) C18 (4.6×150mm, 2.7µm).[16]

    • Mobile Phase: A mixture of acetonitrile, water, and methanol.[14][16] The exact ratio should be optimized for best separation.

    • Flow Rate: 0.5 mL/min.[16]

    • Column Temperature: 35°C.[15]

    • Injection Volume: 10 µL.[14]

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both bilastine and this compound need to be determined and optimized.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add a specific volume of the this compound internal standard working solution.

    • Add a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex mix the samples to ensure complete protein precipitation.

    • Centrifuge the samples at high speed.

    • Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

  • Calibration and Quality Control:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of bilastine. A typical range is 0.20–400.80 ng/mL.[4][13]

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • The method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability.[14][16]

Data Presentation

The pharmacokinetic parameters obtained from the bioequivalence study should be summarized in a clear and concise table for easy comparison between the test and reference formulations.

Table 1: Summary of Pharmacokinetic Parameters for Bilastine (Test vs. Reference)

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Ref) (%)90% Confidence Interval
Cmax (ng/mL) [Insert Value][Insert Value][Insert Value][Insert Value]
AUC0-t (ng·h/mL) [Insert Value][Insert Value][Insert Value][Insert Value]
AUC0-∞ (ng·h/mL) [Insert Value][Insert Value][Insert Value][Insert Value]
Tmax (h) [Insert Value (Median, Range)][Insert Value (Median, Range)]N/AN/A
t1/2 (h) [Insert Value][Insert Value]N/AN/A

Note: Values are illustrative and should be replaced with actual study data. Cmax: Maximum plasma concentration; AUC0-t: Area under the curve from time 0 to the last measurable concentration; AUC0-∞: Area under the curve from time 0 to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Visualizations

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for bilastine, from the clinical phase to the final statistical analysis.

cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase subject_screening Subject Screening & Enrollment randomization Randomization subject_screening->randomization dosing_period1 Period 1: Dosing (Test/Ref) randomization->dosing_period1 sampling1 Blood Sampling dosing_period1->sampling1 washout Washout Period (≥7 days) sampling1->washout dosing_period2 Period 2: Dosing (Ref/Test) washout->dosing_period2 sampling2 Blood Sampling dosing_period2->sampling2 sample_prep Plasma Sample Preparation (add this compound IS) sampling2->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification of Bilastine lcms_analysis->quantification pk_analysis Pharmacokinetic Analysis (Cmax, AUC) quantification->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Workflow of a Bilastine Bioequivalence Study.

Bioanalytical Method Workflow

This diagram details the steps involved in the bioanalytical quantification of bilastine in plasma samples.

plasma_sample Plasma Sample (100 µL) add_is Spike with this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_injection Inject into LC-MS/MS supernatant_transfer->lcms_injection data_acquisition Data Acquisition (MRM) lcms_injection->data_acquisition peak_integration Peak Area Integration data_acquisition->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation concentration_determination Determine Concentration (from Calibration Curve) ratio_calculation->concentration_determination

Caption: Bioanalytical Workflow for Bilastine Quantification.

References

Application Note: Protocol for Preparing Bilastine-d6 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioanalytical method development, and therapeutic drug monitoring.

Introduction: Bilastine is a second-generation antihistamine that acts as a selective histamine H1 receptor antagonist, used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. In quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results. Bilastine-d6, the deuterium-labeled analog of Bilastine, is the preferred internal standard for the quantification of Bilastine in biological matrices. Its use corrects for variations in sample preparation and instrument response. This document provides a detailed protocol for the preparation of this compound stock and working standard solutions for analytical applications.

Physicochemical Properties of this compound:

  • Molecular Formula: C₂₈H₃₁D₆N₃O₃

  • Molecular Weight: 469.65 g/mol

  • Appearance: White to off-white solid powder

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO). Slightly soluble in methanol.

Experimental Protocol

This protocol details the steps for preparing a primary stock solution, an intermediate stock solution, and a final working standard solution of this compound.

1. Materials and Equipment:

  • This compound powder (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), HPLC or Spectroscopic grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water, 18 MΩ·cm or higher

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (1 mL, 10 mL, 100 mL)

  • Calibrated micropipettes (10 µL, 100 µL, 1000 µL)

  • Vortex mixer

  • Ultrasonic bath

  • Cryogenic vials for storage

2. Preparation of 1.0 mg/mL Stock Solution: This primary stock solution is prepared in 100% DMSO to ensure complete dissolution and stability.

  • Weighing: Accurately weigh approximately 1.0 mg of this compound powder and transfer it into a 1 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 0.7 mL of DMSO to the flask.

  • Mixing: Gently swirl the flask to wet the powder. Mix using a vortex mixer for 30 seconds.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. If needed, the solution can be gently warmed to 37°C to aid solubility.

  • Final Volume: Allow the solution to return to room temperature. Add DMSO to the flask to bring the volume to the 1.0 mL mark.

  • Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.

  • Transfer & Storage: Transfer the solution into a labeled cryogenic vial. Store at -20°C or -80°C.

3. Preparation of 1.0 µg/mL Intermediate Solution: This step dilutes the primary stock to a more manageable concentration for creating final working solutions.

  • Diluent Preparation: Prepare a diluent solution of 50:50 (v/v) Acetonitrile:Water.

  • Dilution: Allow the 1.0 mg/mL stock solution to thaw completely and equilibrate to room temperature. Vortex for 10 seconds.

  • Transfer: Using a calibrated micropipette, transfer 100 µL of the 1.0 mg/mL stock solution into a 100 mL Class A volumetric flask.

  • Final Volume: Add the 50:50 ACN:Water diluent to the 100 mL mark.

  • Homogenization: Cap the flask and invert 15-20 times to ensure thorough mixing. This is the 1.0 µg/mL (1000 ng/mL) intermediate solution.

4. Preparation of 10 ng/mL Working Solution: This final working solution is prepared at a concentration suitable for use as an internal standard in typical LC-MS/MS assays, which often have calibration ranges from 0.20 to 400.80 ng/mL.

  • Diluent: Use the same 50:50 (v/v) Acetonitrile:Water solution as the diluent.

  • Dilution: Transfer 1.0 mL of the 1.0 µg/mL intermediate solution into a 100 mL Class A volumetric flask.

  • Final Volume: Add the 50:50 ACN:Water diluent to the 100 mL mark.

  • Homogenization: Cap and invert the flask 15-20 times. This is the 10 ng/mL final working solution, ready to be spiked into analytical samples.

Data Presentation

The following table summarizes the quantitative data for the preparation of this compound standard solutions.

Solution NameAnalyte SourceVolume of SourceDiluentFinal VolumeFinal Concentration (Mass)Final Concentration (Molar)
Stock Solution This compound Powder1.0 mg (weighed)100% DMSO1.0 mL1.0 mg/mL2.129 mM
Intermediate Solution Stock Solution100 µL50:50 ACN:Water100 mL1.0 µg/mL2.129 µM
Working Solution Intermediate Solution1.0 mL50:50 ACN:Water100 mL10 ng/mL21.29 nM

Storage and Stability

Proper storage is critical to maintain the integrity of the standard solutions.

  • Solid Powder: Store the solid this compound powder at -20°C for long-term stability (up to 3 years).

  • Stock Solution (in DMSO): Aliquot the stock solution into single-use cryogenic vials to avoid repeated freeze-thaw cycles.

    • Store at -80°C for up to 6 months .

    • Store at -20°C for up to 1 month .

  • Working Solutions: Aqueous-organic working solutions are less stable and should be prepared fresh for each analytical run. If necessary, they can be stored at 2-8°C for a short period (up to 24 hours), but fresh preparation is recommended.

Workflow Visualization

The diagram below illustrates the sequential process for the preparation of this compound standard solutions, from the initial weighing of the compound to the final working solution.

Bilastine_Prep_Workflow Workflow for this compound Standard Solution Preparation cluster_0 Step 1: Stock Solution (1 mg/mL) cluster_1 Step 2: Intermediate Solution (1 µg/mL) cluster_2 Step 3: Working Solution (10 ng/mL) A Weigh 1 mg this compound Powder B Dissolve in 1 mL DMSO (Vortex & Sonicate) A->B Transfer C Take 100 µL of Stock Solution B->C D Dilute to 100 mL with 50:50 ACN:Water C->D 1:1000 Dilution E Take 1 mL of Intermediate Solution D->E F Dilute to 100 mL with 50:50 ACN:Water E->F 1:100 Dilution G Spike into Samples F->G Ready for Analysis

Caption: Workflow for preparing this compound standard solutions.

Application Note: Validated LC-MS/MS Method for the Quantification of Bilastine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Bilastine in human plasma. The method utilizes a deuterated internal standard (IS), Bilastine-d4, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The simple protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput bioanalytical studies. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3][4]

Introduction

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[5][6] Accurate and reliable quantification of Bilastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative bioanalysis by LC-MS/MS.[7][8][9] A deuterated internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations during sample preparation and analysis.[7][8] This application note provides a detailed protocol for a validated LC-MS/MS method for Bilastine quantification in human plasma using Bilastine-d4 as the internal standard.

Experimental Protocols

Materials and Reagents
  • Bilastine reference standard (≥99.5% purity)

  • Bilastine-d4 (deuterated internal standard, ≥99.5% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatography: Agilent 1290 Infinity II LC system or equivalent[5][10]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent[5][10]

  • Analytical Column: Poroshell Stable Bond C18 column (4.6 × 150 mm, 2.7 µm) or equivalent[5][10]

Chromatographic Conditions
ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min[5][10]
Injection Volume 10 µL
Column Temperature 35 °C[11]
Run Time 6.0 minutes[5][10]
Gradient 30% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 30% B in 0.5 min, and equilibrate for 1.5 min.
Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (V)
Bilastine464.3257.210013525
Bilastine-d4468.3261.210013525
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Bilastine and Bilastine-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Bilastine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of Bilastine-d4 at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL Bilastine-d4).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 10 µL into the LC-MS/MS system.

Method Validation Summary

The analytical method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability in accordance with regulatory guidelines.[2][3]

Linearity and Range

The calibration curve was linear over the concentration range of 1–1000 ng/mL for Bilastine in human plasma. The coefficient of determination (r²) was >0.99.

AnalyteConcentration Range (ng/mL)Regression Equation
Bilastine1 - 1000y = 0.0025x + 0.0012>0.998
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, High). The results were within the acceptable limits (%RSD < 15% and %Accuracy within ±15%).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Mid3004.5102.15.899.8
High8003.897.54.998.3
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The recovery was consistent, and no significant matrix effect was observed.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.598.2
Mid30095.1101.5
High80094.399.7
Stability

The stability of Bilastine in human plasma was evaluated under various conditions. The results indicate that Bilastine is stable under the tested conditions.

Stability ConditionDurationTemperatureStability (%)
Bench-top6 hoursRoom Temperature97.8
Freeze-thaw3 cycles-80 °C to RT96.5
Long-term30 days-80 °C98.2
Post-preparative24 hours4 °C99.1

Workflow Diagrams

Bilastine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is_add 2. Add IS (Bilastine-d4) plasma->is_add ppt 3. Protein Precipitation (Acetonitrile) is_add->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation injection->separation detection 9. MS/MS Detection (MRM) separation->detection integration 10. Peak Integration detection->integration calibration 11. Calibration Curve Generation integration->calibration quantification 12. Concentration Calculation calibration->quantification report 13. Generate Report quantification->report

Caption: Workflow for the LC-MS/MS analysis of Bilastine in human plasma.

Validation_Process method_dev Method Development validation Method Validation method_dev->validation parameters Linearity & Range Precision & Accuracy Recovery & Matrix Effect Stability validation->parameters

Caption: Overview of the analytical method validation process.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Bilastine in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. The method has been successfully validated and is suitable for use in clinical and preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bilastine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Bilastine-d6 as an internal standard in LC-MS/MS bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound considered the gold standard for quantitative LC-MS/MS analysis?

A1: Deuterated internal standards (IS) are chemically almost identical to the analyte of interest, in this case, Bilastine. This similarity ensures they exhibit comparable behavior during sample preparation, chromatography, and ionization.[1] This allows this compound to effectively compensate for variability that can occur during sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, leading to more accurate and precise quantification.[1][2]

Q2: What are the essential purity requirements for this compound?

A2: For reliable and accurate quantification, this compound should possess high chemical and isotopic purity. The generally accepted standards are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity is crucial to ensure the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled Bilastine as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at lower levels.[1]

Q3: How many deuterium atoms are optimal for an internal standard like this compound?

A3: Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[1] The ideal number is dependent on the analyte's molecular weight. The goal is to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent any potential cross-talk or interference.

Q4: What is the primary purpose of an internal standard in bioanalysis?

A4: The primary role of an internal standard is to compensate for the variability inherent in the analytical process.[2] By adding a fixed concentration of the internal standard to all samples, standards, and quality controls, the ratio of the analyte response to the internal standard response is used for quantification. This ratio helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and use of this compound as an internal standard.

Issue 1: High Variability in Internal Standard Response
  • Symptom: The peak area of this compound is inconsistent across a batch of samples, including calibration standards and quality controls. It is recommended to investigate if the internal standard response is less than 50% or greater than 150% of the mean response.[2]

  • Possible Causes & Troubleshooting Steps:

    • Inconsistent Sample Preparation: Errors during aliquoting, extraction, or reconstitution can lead to variable IS concentrations.

      • Solution: Review and ensure consistency in the entire sample preparation workflow. Pay close attention to pipetting techniques and ensure complete mixing at each stage.

    • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of this compound.[4]

      • Solution: Evaluate the matrix effect by comparing the IS response in neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using a more effective solid-phase extraction protocol) or adjusting chromatographic conditions to separate the IS from interfering matrix components.[5]

    • Instrument Instability: Fluctuations in the LC or MS system can cause signal drift.

      • Solution: Perform system suitability tests before each run. Monitor for stable spray in the ion source and check for any leaks in the LC system.

Issue 2: Poor Co-elution of Bilastine and this compound
  • Symptom: The retention times of Bilastine and this compound are significantly different.

  • Possible Causes & Troubleshooting Steps:

    • Isotope Effect: In some cases, particularly with a high number of deuterium substitutions, a slight chromatographic separation between the analyte and the deuterated internal standard can occur.

      • Solution: While minor shifts are sometimes acceptable, significant separation can compromise the ability of the IS to compensate for matrix effects. Optimization of the chromatographic method, such as adjusting the mobile phase composition or gradient profile, may be necessary to achieve better co-elution.[1]

    • Column Degradation: A deteriorating analytical column can lead to peak shape distortion and shifts in retention time.

      • Solution: Replace the analytical column and guard column.

Issue 3: Inaccurate Quantification at Low Concentrations
  • Symptom: The assay shows a positive bias, especially at the lower limit of quantification (LLOQ).

  • Possible Causes & Troubleshooting Steps:

    • Unlabeled Analyte in Internal Standard: The this compound internal standard may contain a significant amount of unlabeled Bilastine as an impurity.[1]

      • Solution: Assess the purity of the internal standard by injecting a high concentration solution of this compound alone and monitoring for any signal at the mass transition of Bilastine. If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[1]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal without interfering with the analyte quantification.

Methodology:

  • Prepare a this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare Working Solutions: Create a series of working solutions by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Spike into Matrix: Spike a constant, mid-range concentration of Bilastine into a set of blank biological matrix samples (e.g., plasma).

  • Add Internal Standard: To separate sets of these spiked samples, add different concentrations of the this compound working solutions. A typical starting point is a concentration that yields a similar response to the mid-point of the Bilastine calibration curve.

  • Sample Preparation: Perform the established sample extraction procedure (e.g., protein precipitation or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the samples using the developed LC-MS/MS method.

  • Data Evaluation:

    • Monitor the peak area response of this compound at each concentration. The ideal concentration should provide a response that is sufficiently high to be measured precisely but not so high that it causes detector saturation.

    • Calculate the analyte-to-internal standard peak area ratio.

    • Assess the precision (%CV) of the this compound peak area across replicate injections at each concentration. A %CV of <15% is generally desirable.

Data Presentation:

This compound Concentration (ng/mL)Mean this compound Peak Area%CV of IS Peak AreaMean Analyte/IS Peak Area Ratio
1050,00018.51.25
50250,0008.21.21
100510,0005.11.23
2001,050,0004.51.22

Table 1: Example data for the optimization of this compound concentration. A concentration of 100 ng/mL provides a good balance of signal intensity and precision.

Protocol 2: Assessment of Matrix Effects

Objective: To evaluate the impact of the biological matrix on the ionization of Bilastine and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of Bilastine and this compound in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix and spike the extracts with Bilastine and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with Bilastine and this compound before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Data Evaluation:

    • Matrix Factor (MF): Calculate the matrix factor by dividing the mean peak area of the analyte in Set B by the mean peak area in Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate by dividing the MF of the analyte by the MF of the internal standard. A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.

    • Recovery: Calculate the extraction recovery by comparing the mean peak area of the analyte in Set C to that in Set B.

Data Presentation:

AnalyteMean Peak Area (Set A)Mean Peak Area (Set B)Matrix FactorIS-Normalized MF
Bilastine850,000680,0000.80 (Suppression)1.01
This compound920,000730,0000.79 (Suppression)-

Table 2: Example data for matrix effect assessment. Although ion suppression is observed for both the analyte and the internal standard, the IS-Normalized Matrix Factor close to 1 indicates that this compound effectively compensates for this effect.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Blank Matrix Sample spike_analyte Spike with Bilastine start->spike_analyte spike_is Spike with this compound spike_analyte->spike_is extraction Sample Extraction spike_is->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc peak_area Assess Peak Area & Ratio data_proc->peak_area precision Calculate Precision (%CV) peak_area->precision decision Determine Optimal IS Conc. precision->decision

Caption: Workflow for optimizing internal standard concentration.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Inconsistent IS Response prep_error Sample Prep Inconsistency issue->prep_error matrix Matrix Effects issue->matrix instrument Instrument Instability issue->instrument review_prep Review & Standardize Prep Workflow prep_error->review_prep optimize_cleanup Optimize Sample Cleanup matrix->optimize_cleanup adjust_chrom Adjust Chromatography matrix->adjust_chrom system_suitability Perform System Suitability instrument->system_suitability

Caption: Troubleshooting logic for inconsistent internal standard response.

References

Technical Support Center: Troubleshooting Matrix Effects with Bilastine-d6 in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Bilastine-d6 as an internal standard for the quantification of Bilastine in plasma samples by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or Poor Recovery of this compound

Question: My signal for the internal standard, this compound, is highly variable across different plasma lots, leading to poor reproducibility. What could be the cause and how can I fix it?

Answer:

Variable signal from a stable isotope-labeled internal standard (SIL-IS) like this compound is a classic indicator of significant and inconsistent matrix effects.[1][2][3] The underlying assumption of using a SIL-IS is that it will co-elute with the analyte and be affected by matrix components in the exact same way, thus normalizing the signal.[3][4] When this doesn't happen, it points to several potential issues:

  • Differential Ion Suppression/Enhancement: Components in the plasma matrix, such as phospholipids, salts, or endogenous metabolites, can co-elute with Bilastine and this compound, interfering with their ionization in the mass spectrometer source.[1][5][6] This interference can either suppress (reduce) or enhance (increase) the signal. Different plasma lots can have varying concentrations of these interfering components, leading to the observed variability.[1]

  • Poor Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components.[4][7][8]

  • Chromatographic Co-elution: The analytical method may not be sufficiently separating this compound from the matrix components causing ion suppression or enhancement.[4][8]

Troubleshooting Workflow:

start Inconsistent this compound Signal eval_matrix Evaluate Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->eval_matrix optimize_cleanup Optimize Sample Preparation eval_matrix->optimize_cleanup Significant Matrix Effect Detected revalidate Re-evaluate and Validate Method eval_matrix->revalidate Matrix Effect Acceptable (Investigate other sources of error) optimize_chroma Optimize Chromatography optimize_cleanup->optimize_chroma optimize_chroma->revalidate sub_loq Analyte Signal Below LOQ severe_suppression Severe Ion Suppression sub_loq->severe_suppression dilution Dilute Sample Extract severe_suppression->dilution apci Switch to APCI severe_suppression->apci improved_cleanup Improve Sample Cleanup (SPE, LLE) severe_suppression->improved_cleanup cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump autosampler Autosampler (Injects Blank Plasma Extract) lc_pump->autosampler column LC Column autosampler->column tee T-Connector column->tee infusion_pump Syringe Pump analyte_solution Bilastine Solution infusion_pump->analyte_solution analyte_solution->tee ms Mass Spectrometer tee->ms

References

"reducing ion suppression of Bilastine with Bilastine-d6"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the bioanalysis of Bilastine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Bilastine in biological matrices, with a focus on mitigating ion suppression using its deuterated internal standard, Bilastine-d6.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Bilastine?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Bilastine, in the mass spectrometer's ion source. This interference leads to a decreased signal intensity for Bilastine, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.

Q2: How does using this compound help in reducing the impact of ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Bilastine. It is chemically identical to Bilastine, with the only difference being that some hydrogen atoms are replaced by deuterium atoms. This results in a higher mass. Because their physicochemical properties are nearly identical, this compound co-elutes with Bilastine during chromatography and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantification.

Q3: What are the typical precursor and product ions for Bilastine and this compound in MS/MS analysis?

A3: For quantitative analysis using tandem mass spectrometry, the following precursor → product ion transitions are commonly used:

  • Bilastine: 464 → 272[1]

  • This compound: 470 → 278[1]

Q4: What are the common sample preparation techniques for Bilastine analysis in plasma?

A4: The most common sample preparation techniques for Bilastine in plasma are protein precipitation (PPT) and solid-phase extraction (SPE).[1][2]

  • Protein Precipitation: This is a simpler and faster method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While efficient at removing proteins, it may not remove other matrix components like phospholipids, which can cause ion suppression.

  • Solid-Phase Extraction: This technique provides a more thorough cleanup by selectively isolating Bilastine from the plasma matrix, leading to a cleaner extract and potentially less ion suppression.

Q5: How can I quantitatively assess the extent of ion suppression in my assay?

A5: Ion suppression can be quantified by calculating the Matrix Factor (MF). The effectiveness of the internal standard is assessed using the IS-Normalized Matrix Factor.

  • Matrix Factor (MF): This is the ratio of the analyte's peak area in the presence of the matrix (a post-extraction spiked sample) to the peak area in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • IS-Normalized Matrix Factor: This is calculated by dividing the MF of the analyte by the MF of the internal standard. A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect. The coefficient of variation (CV) of the IS-normalized MF across different lots of the biological matrix should ideally be less than 15%.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no signal for Bilastine Significant ion suppression from co-eluting matrix components.1. Verify Co-elution of IS: Ensure that Bilastine and this compound are co-eluting. A slight shift in retention time can lead to differential ion suppression.2. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to remove more interfering components.3. Optimize Chromatography: Modify the mobile phase composition or gradient to better separate Bilastine from the regions of ion suppression.4. Dilute the Sample: If the Bilastine concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
High variability in QC sample results Inconsistent ion suppression across different samples or matrix lots.1. Use this compound: Ensure that this compound is used as the internal standard to normalize for sample-to-sample variations in matrix effects.2. Matrix-Matched Calibrants: Prepare calibration standards and QC samples in the same biological matrix as the study samples to ensure consistent matrix effects.3. Evaluate Different Matrix Lots: During method validation, test at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.
Poor peak shape for Bilastine Co-eluting interferences or issues with the analytical column.1. Check for Column Contamination: Implement a column wash step with a strong organic solvent after each run to remove strongly retained matrix components.2. Use a Guard Column: A guard column can help protect the analytical column from contamination.3. Optimize Mobile Phase: Adjust the pH or organic content of the mobile phase to improve peak shape.

Data Presentation

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects. The following table illustrates the typical improvement in data quality when using an IS.

Parameter Without Internal Standard (Hypothetical Data) With this compound Internal Standard
Matrix Factor (MF) for Bilastine 0.75 (Indicating 25% ion suppression)0.75 (Analyte is still suppressed)
Matrix Factor (MF) for this compound N/A0.76 (IS is similarly suppressed)
IS-Normalized Matrix Factor N/A0.99 (Indicates effective compensation)
Precision (%CV) of QC Samples >15% (Often unacceptable)<15% (Acceptable for bioanalysis)

One study found the matrix effect for Bilastine to be in the range of 95% to 108%, indicating minimal ion suppression in that specific method.[2][3] However, the use of this compound is still recommended to account for potential variability between different matrix lots and to ensure the robustness of the method.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and rapid method for preparing plasma samples.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample.

  • Precipitation: Add 200 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters for the analysis of Bilastine and this compound.

Parameter Condition
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., Waters XBridge, 3.5 µm, 2.1 x 30 mm for plasma)[1]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous phase (e.g., 1 mM ammonium formate and 0.1% ammonium hydroxide in water) and an organic phase (e.g., acetonitrile).[1]
Flow Rate 1.00 mL/min[1]
Column Temperature Room temperature[1]
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Bilastine: 464 → 272This compound: 470 → 278[1]

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT_SPE Protein Precipitation or Solid-Phase Extraction Add_IS->PPT_SPE Extract Clean Extract PPT_SPE->Extract LC LC Separation Extract->LC MS MS Detection (Ion Source) LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Bilastine / this compound) Data->Ratio Quant Quantification Ratio->Quant IonSuppressionLogic cluster_Problem The Problem: Ion Suppression cluster_Solution The Solution: Deuterated Internal Standard Matrix Matrix Components (e.g., phospholipids) IonSource ESI Source Matrix->IonSource Interfere with ionization Bilastine Bilastine Bilastine->IonSource SuppressedSignal Suppressed Bilastine Signal IonSource->SuppressedSignal Leads to Bilastine_d6 This compound (IS) CoElution Co-elution of Bilastine and this compound Bilastine_d6->CoElution SameSuppression Both experience similar suppression CoElution->SameSuppression Ratio Peak Area Ratio (Analyte/IS) is stable SameSuppression->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant

References

Technical Support Center: Optimizing Bilastine and Bilastine-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Bilastine and its deuterated internal standard, Bilastine-d6, during liquid chromatography (LC) analysis.

Troubleshooting Guide

This guide addresses common chromatographic issues encountered during the analysis of Bilastine and this compound in a question-and-answer format.

Question: Why am I observing peak tailing with my Bilastine peak?

Answer:

Peak tailing for Bilastine, a basic compound, is often caused by secondary interactions between the analyte and residual silanol groups on the stationary phase.[1][2] Here are the primary causes and potential solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in Bilastine, leading to tailing.

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Bilastine (pKa ≈ 4.15-4.18)[3]. At a lower pH (e.g., pH 2.5-3.5), both the residual silanols and the Bilastine molecule will be protonated, minimizing unwanted ionic interactions.[2] The use of mobile phase additives like 0.1% formic acid or orthophosphoric acid can achieve this.[4][5][6]

    • Solution 2: Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM for LC-UV) can help to mask the residual silanol activity.[1] For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[2]

    • Solution 3: Use an End-Capped Column: Employ a column with proper end-capping to reduce the number of accessible free silanols.

    • Solution 4: Competitive Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to preferentially interact with the active silanol sites.[7]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.

    • Solution: Backflush the column or, if necessary, replace it.

Question: My Bilastine peak is fronting. What could be the cause?

Answer:

Peak fronting is less common than tailing for basic compounds like Bilastine but can occur under specific circumstances:

  • Sample Overload: This is a common cause of peak fronting.

    • Solution: Decrease the amount of analyte injected onto the column by reducing the injection volume or sample concentration.[8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[8][9]

    • Solution: Prepare your samples in the initial mobile phase or a weaker solvent.

Question: Why are my Bilastine and this compound peaks broad?

Answer:

Broad peaks can significantly impact resolution and sensitivity. The following are potential causes and solutions:

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening.

    • Solution: Use tubing with a smaller internal diameter and minimize the length wherever possible. Ensure all fittings are properly connected to avoid dead volume.[9]

  • Suboptimal Flow Rate: The flow rate of the mobile phase affects peak width.

    • Solution: Optimize the flow rate. A lower flow rate can sometimes lead to sharper peaks, but will also increase the run time.[9]

  • Column Degradation: A void at the head of the column or a contaminated frit can cause peak broadening.

    • Solution: Use a guard column to protect the analytical column. If a void has formed, replacing the column is the best solution.

  • High Temperature: While higher temperatures can improve peak shape for some compounds, excessively high temperatures can sometimes lead to broader peaks.

    • Solution: Optimize the column temperature. Many methods for Bilastine utilize temperatures around 30-35°C.[7][10][11]

Question: I am having difficulty resolving Bilastine and this compound. What can I do?

Answer:

Bilastine and its deuterated internal standard, this compound, are chemically very similar, which can make their separation challenging. The primary goal is to achieve baseline resolution to ensure accurate quantification.

  • Optimize Mobile Phase Composition:

    • Solution 1: Adjust Organic Modifier Ratio: Fine-tune the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will increase retention times and may improve resolution.

    • Solution 2: Change the Organic Modifier: If you are using methanol, try switching to acetonitrile or a combination of both. Acetonitrile often provides different selectivity and can improve the resolution of closely eluting peaks.

  • Modify the Stationary Phase:

    • Solution: While C18 columns are commonly used, consider a column with a different stationary phase chemistry, such as a C8 or a phenyl-hexyl column, which can offer different selectivities.[5][6][10]

  • Employ a High-Efficiency Column:

    • Solution: Use a column with a smaller particle size (e.g., sub-2 µm) or a superficially porous particle column. These columns provide higher efficiency and can better resolve closely eluting compounds.

  • Gradient Elution:

    • Solution: If you are using an isocratic method, switching to a shallow gradient can help to separate Bilastine and this compound more effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an LC method for Bilastine?

A1: Based on published methods, a good starting point for method development would be:

  • Column: C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.[10][12][13]

  • Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent. For example, Methanol: 0.1% Orthophosphoric Acid (55:45 v/v) or Acetonitrile:Phosphate Buffer (pH 5.0) (40:60 v/v).[5][6][10]

  • Flow Rate: 1.0 mL/min.[10][13]

  • Detection: UV at 275-280 nm.[12][13]

  • Column Temperature: 30-35°C.[7][10]

Q2: What is the pKa of Bilastine and why is it important for method development?

A2: The pKa of Bilastine is approximately 4.15-4.18.[3] This is a critical parameter for developing a robust LC method. To achieve good peak shape and reproducible retention times for this basic compound, it is generally recommended to work at a mobile phase pH that is at least 2 units below the pKa. This ensures that Bilastine is in a single, protonated state.

Q3: Can I use a mobile phase with a neutral or high pH for Bilastine analysis?

A3: While most methods utilize acidic mobile phases, it is possible to use neutral or high pH conditions. However, this requires a pH-stable column (e.g., a hybrid particle column). At neutral or high pH, Bilastine will be in its neutral or deprotonated state, which can alter its retention and selectivity. This approach can be beneficial for improving the peak shape of basic compounds by minimizing interactions with silanols.

Q4: My sample is in a complex matrix (e.g., plasma). What sample preparation is recommended?

A4: For complex matrices like plasma, a sample preparation step is crucial to remove interferences and protect the analytical column. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant is then injected.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample than PPT or LLE and can be used to concentrate the analyte.

The choice of method depends on the required sensitivity and the complexity of the matrix. For bioanalytical methods, UPLC-MS/MS is often employed for its high sensitivity and selectivity.[14]

Experimental Protocols and Data

Table 1: Summary of Reported Chromatographic Conditions for Bilastine Analysis
ParameterMethod 1Method 2Method 3Method 4
Stationary Phase C18 (250x4.6 mm, 5µm)C18 (250x4.6 mm, 5µm)C8 (4.6x150 mm, 5µm)xBridge C18
Mobile Phase Methanol: Orthophosphoric acid buffer (70:30 v/v)Methanol:Acetonitrile (90:10 v/v)Acetonitrile:Phosphate buffer (pH 5.0) (40:60 v/v)Methanol:10 mM KH2PO4 (pH 3.5) (60:40 v/v)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 280 nm280 nm254 nm275 nm
Reference [12][13][10][15]
Protocol 1: Mobile Phase Preparation (0.1% Orthophosphoric Acid in Water)
  • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add 1 mL of concentrated (85%) orthophosphoric acid to the water.

  • Mix the solution thoroughly.

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use.

Protocol 2: Standard Solution Preparation (100 µg/mL Bilastine)
  • Accurately weigh 10 mg of Bilastine reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (or a suitable solvent like methanol) and sonicate for 10 minutes to dissolve.[13]

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the same solvent.

  • Mix thoroughly. This will be your stock solution.

  • Further dilutions can be made from this stock solution to prepare working standards and calibration curve points.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Observed (e.g., Tailing, Fronting, Broadening) check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing Symmetric? fronting Peak Fronting? check_peak_shape->fronting Asymmetric? broadening Peak Broadening? check_peak_shape->broadening Width? resolution_issue Poor Resolution? check_peak_shape->resolution_issue Separation? tailing_solutions Lower Mobile Phase pH Increase Buffer Strength Use End-Capped Column Reduce Sample Load tailing->tailing_solutions Yes fronting_solutions Reduce Sample Load Match Sample Solvent to Mobile Phase fronting->fronting_solutions Yes broadening_solutions Minimize Extra-Column Volume Optimize Flow Rate Check for Column Voids broadening->broadening_solutions Yes resolution_solutions Adjust Organic Ratio Change Organic Solvent Try Different Stationary Phase Use High-Efficiency Column resolution_issue->resolution_solutions Yes end Problem Resolved tailing_solutions->end fronting_solutions->end broadening_solutions->end resolution_solutions->end

Caption: A troubleshooting workflow for common HPLC peak shape and resolution issues.

pH_Effect cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 5) bilastine_low Bilastine-NH+ (Protonated) silanol_low Silanol-OH (Protonated) bilastine_low->silanol_low Repulsion result_low Minimal Ionic Interaction Good Peak Shape bilastine_low->result_low Leads to bilastine_high Bilastine-N (Neutral) silanol_high Silanol-O- (Deprotonated) bilastine_high->silanol_high Attraction result_high Strong Ionic Interaction Peak Tailing bilastine_high->result_high Leads to

Caption: The effect of mobile phase pH on the interaction between Bilastine and silanol groups.

Experimental_Workflow solvent Mobile Phase Reservoir (e.g., A: 0.1% H3PO4, B: ACN) pump HPLC Pump solvent->pump injector Autosampler/Injector pump->injector column Column (e.g., C18) injector->column detector UV/Vis or MS Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: A schematic diagram of a typical LC system for Bilastine analysis.

References

"addressing poor recovery of Bilastine-d6 in sample preparation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor recovery of Bilastine-d6 during sample preparation for bioanalytical assays.

Troubleshooting Guide: Poor Recovery of this compound

Low or inconsistent recovery of the internal standard, this compound, can compromise the accuracy and precision of your bioanalytical method. This guide provides a systematic approach to identifying and resolving common causes of poor recovery.

Q1: My this compound recovery is unexpectedly low. Where should I start troubleshooting?

When encountering low recovery, it's crucial to systematically evaluate each stage of your sample preparation process. The issue can typically be traced back to three main areas: the extraction procedure, matrix effects, or the stability of the internal standard itself.

Begin by reviewing your entire workflow, from sample collection and storage to the final extraction and analysis steps. Ensure that there have been no recent changes in reagents, instrumentation, or laboratory environment that could be contributing to the problem. A logical troubleshooting workflow can help pinpoint the source of the error.

start Low this compound Recovery Observed check_prep Review Sample Preparation Protocol start->check_prep check_prep->start Deviation Found & Corrected extraction Investigate Extraction Efficiency check_prep->extraction Protocol Followed Correctly matrix Evaluate Matrix Effects extraction->matrix Extraction Optimized stability Assess this compound Stability matrix->stability Matrix Effects Ruled Out solution Problem Resolved stability->solution Stability Confirmed

Caption: A high-level troubleshooting workflow for addressing low this compound recovery.

FAQs: Protein Precipitation

Protein precipitation (PPT) is a common and straightforward method for sample cleanup. However, several factors can lead to poor recovery of this compound.

Q2: I'm using protein precipitation with acetonitrile, but the recovery of this compound is poor. What could be the cause?

While acetonitrile is a widely used precipitating agent, its efficiency can be affected by several factors:

  • Insufficient Solvent-to-Sample Ratio: A low ratio of acetonitrile to your sample (e.g., plasma) may not be sufficient to fully precipitate all proteins, potentially trapping this compound in the protein pellet.

  • Inadequate Vortexing: Insufficient mixing after the addition of the precipitant can lead to incomplete protein precipitation and, consequently, co-precipitation of your internal standard.

  • Suboptimal pH: The pH of the sample can influence the binding of Bilastine to plasma proteins. Adjusting the pH might be necessary to disrupt these interactions before adding the precipitating solvent.

Q3: How can I optimize my protein precipitation protocol for better this compound recovery?

To enhance recovery, consider the following protocol modifications:

  • Increase the Solvent-to-Sample Ratio: Experiment with higher ratios of acetonitrile to sample, such as 3:1 or 4:1.

  • Optimize Mixing: Ensure thorough vortexing for at least 1-2 minutes after adding the precipitant to ensure complete protein precipitation.

  • pH Adjustment: Try acidifying the sample with a small amount of formic acid or another suitable acid before adding acetonitrile. This can help to dissociate this compound from plasma proteins.

  • Alternative Solvents: Consider testing other organic solvents like methanol or acetone, or a mixture of solvents, which may yield better recovery depending on the specific matrix.[1]

Illustrative Data: Impact of PPT Solvent on Recovery
Precipitating SolventSolvent-to-Plasma Ratio (v/v)Average Recovery of this compound (%)
Acetonitrile2:165%
Acetonitrile3:185%
Acetonitrile with 1% Formic Acid3:195%
Methanol3:192%

FAQs: Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more selective sample preparation technique, but it also has potential pitfalls that can lead to poor recovery.

Q4: I am using a polymeric SPE cartridge, but my this compound recovery is inconsistent. What are the likely causes?

Inconsistent recovery with SPE can often be attributed to one of the following steps in the process:

  • Improper Conditioning or Equilibration: Failure to properly condition and equilibrate the SPE sorbent can lead to poor retention of the analyte.

  • Sample pH: The pH of the sample loaded onto the SPE cartridge is critical for ensuring proper retention of this compound on the sorbent.

  • Inappropriate Wash Solvents: The wash solvent may be too strong, leading to the premature elution of this compound along with the interferences.

  • Inefficient Elution: The elution solvent may not be strong enough to completely desorb this compound from the sorbent.

start SPE Protocol Start conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration loading 3. Sample Loading (pH-adjusted sample) equilibration->loading washing 4. Washing (e.g., Weak organic solvent) loading->washing elution 5. Elution (e.g., Strong organic solvent with modifier) washing->elution end Analysis elution->end

Caption: A typical workflow for solid-phase extraction (SPE).

Q5: How can I troubleshoot my SPE method to improve this compound recovery?

Systematically optimize each step of your SPE protocol:

  • Verify Conditioning and Equilibration: Ensure that the correct solvents are used and that they are passed through the cartridge at an appropriate flow rate.

  • Optimize Sample pH: Adjust the pH of your sample to ensure that this compound is in the correct ionization state for optimal retention on the chosen sorbent.

  • Optimize Wash Step: If you suspect your wash solvent is too strong, try a weaker solvent or a lower percentage of organic solvent in your wash solution.

  • Strengthen Elution Solvent: If elution is incomplete, consider a stronger elution solvent or the addition of a modifier (e.g., a small amount of acid or base) to the elution solvent to improve the desorption of this compound.

Illustrative Data: SPE Optimization for this compound
SPE StepCondition ARecovery (%)Condition BRecovery (%)
Wash Solvent 10% Methanol in Water88%20% Methanol in Water75%
Elution Solvent Methanol85%Methanol with 2% Formic Acid98%

FAQs: Matrix Effects and Stability

Q6: Could matrix effects be the reason for my poor this compound recovery?

Yes, matrix effects can significantly impact the recovery and measurement of your internal standard.[2][3] Ion suppression or enhancement in LC-MS/MS analysis is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix affect the ionization efficiency of this compound.[4]

To investigate this, you can perform a post-extraction addition experiment. Compare the response of this compound spiked into a blank, extracted matrix with the response of this compound in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects.

Q7: Is it possible that my this compound is degrading during sample preparation?

While Bilastine is generally stable, degradation of the deuterated internal standard can occur under certain conditions.[5][6][7] Factors to consider include:

  • pH Extremes: Prolonged exposure to highly acidic or basic conditions during sample processing could potentially lead to degradation.[6][7]

  • Temperature: Ensure that samples are processed at the appropriate temperature and not left at room temperature for extended periods if not specified in the protocol.

  • Light Exposure: Some compounds are light-sensitive. While not a commonly reported issue for Bilastine, it's good practice to minimize exposure to direct light.

If you suspect degradation, you can perform stability experiments by incubating this compound in the sample matrix under various conditions (e.g., different pH values, temperatures) and for different durations, followed by analysis to assess any loss of the internal standard.

Detailed Experimental Protocols

Protocol 1: Optimized Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Vortex for 10 seconds to mix.

  • Add 300 µL of cold acetonitrile containing 1% formic acid.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE)
  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: To 200 µL of plasma, add 10 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for analysis.

References

"minimizing isotopic cross-contribution between Bilastine and Bilastine-d6"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-contribution between Bilastine and its deuterated internal standard, Bilastine-d6, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of Bilastine and this compound analysis?

A1: Isotopic cross-contribution, often referred to as crosstalk, is a phenomenon observed during mass spectrometry analysis where the isotopic signal of the deuterated internal standard (this compound) contributes to the signal of the unlabeled analyte (Bilastine), or vice-versa. This can occur due to the natural abundance of isotopes (e.g., ¹³C) in the Bilastine molecule or impurities in the this compound standard. This interference can lead to inaccuracies in the quantification of Bilastine.

Q2: Why is this compound used as an internal standard for Bilastine analysis?

A2: this compound is the deuterium-labeled version of Bilastine and is an ideal internal standard because it has nearly identical chemical and physical properties to Bilastine.[1][2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization. However, its difference in mass allows it to be distinguished from the unlabeled Bilastine by the mass spectrometer.[3]

Q3: What are the primary causes of isotopic cross-contribution between Bilastine and this compound?

A3: The primary causes include:

  • Isotopic Purity of this compound: The this compound internal standard may contain a small percentage of unlabeled Bilastine as an impurity.[4]

  • Natural Isotope Abundance: The natural abundance of heavy isotopes (primarily ¹³C) in the Bilastine molecule can result in a signal at m/z values that overlap with the signal of this compound.

  • In-source Fragmentation: Fragmentation of either molecule within the ion source of the mass spectrometer can potentially generate ions that interfere with the detection of the other.

  • Mass Spectrometer Resolution: Insufficient mass resolution can make it difficult to distinguish between the isotopic peaks of Bilastine and this compound.

Q4: What are the typical mass transitions (MRM) for Bilastine and this compound?

A4: Based on available literature, common precursor and product ions are:

  • Bilastine: 464.3 → 272[3][5]

  • This compound: 470 → 278[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
High background signal for Bilastine in blank samples spiked only with this compound. Isotopic impurity in the this compound standard.1. Verify Standard Purity: Check the certificate of analysis for your this compound standard to confirm its isotopic purity.[4] 2. Lower IS Concentration: Reduce the concentration of the this compound internal standard to a level that still provides adequate signal but minimizes the contribution to the Bilastine channel. 3. Select a Different Product Ion: If possible, select a different product ion for Bilastine that is less affected by any potential impurities.
Non-linear calibration curve, especially at the lower or upper ends. Cross-contribution from the analyte to the internal standard channel at high concentrations, or from the internal standard to the analyte channel at low concentrations.[6]1. Optimize MRM Transitions: Ensure that the selected precursor and product ions are specific and minimize any potential overlap. 2. Chromatographic Separation: While Bilastine and this compound typically co-elute, ensure your chromatography is robust and provides sharp, symmetrical peaks.[3][7] This can minimize the impact of any minor retention time shifts. 3. Adjust Dwell Time: In your mass spectrometer settings, ensure the dwell time for each transition is sufficient for accurate measurement but not so long that it exacerbates crosstalk.
Inaccurate quantification results despite a visually acceptable calibration curve. Isotopic cross-contribution is systematically biasing the results.1. Prepare "Cross-Contribution" Samples: Analyze a high concentration of Bilastine without the internal standard to check for any signal in the this compound channel. Conversely, analyze a high concentration of this compound without the analyte to measure its contribution to the Bilastine channel.[8] 2. Mathematical Correction: If a consistent and predictable level of cross-contribution is determined, it may be possible to apply a mathematical correction to the data. However, this should be a last resort and must be thoroughly validated.

Experimental Protocols

LC-MS/MS Method for Bilastine Analysis

This protocol is a general guideline based on published methods.[3][7][9] Optimization will be required for your specific instrumentation and application.

1. Sample Preparation:

  • Protein precipitation is a common method for extracting Bilastine from plasma or urine samples.[3]

  • A typical procedure involves adding methanol and acetonitrile to the sample, vortexing, and centrifuging to pellet the precipitated proteins.[3]

  • The resulting supernatant is then transferred for injection.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used.[3][7][9][10]

  • Mobile Phase: A mixture of an aqueous component (e.g., water with ammonium formate) and an organic component (e.g., acetonitrile and/or methanol).[3][7]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[3][7][10]

  • Injection Volume: 10-20 µL.[9][10]

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][9]

  • Detection: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer.

  • MRM Transitions:

    • Bilastine: Q1: 464.3 m/z → Q3: 272 m/z[3]

    • This compound: Q1: 470 m/z → Q3: 278 m/z[3]

Quantitative Data Summary

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Bilastine464.3272[3][5]
This compound470278[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Sample (Plasma/Urine) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Methanol/Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Column C18 Reversed-Phase Column Inject->Column Elution Gradient Elution Column->Elution Ionize Positive ESI Elution->Ionize MRM MRM Detection (Bilastine & this compound) Ionize->MRM Data Data Acquisition MRM->Data

Caption: A typical experimental workflow for the analysis of Bilastine and this compound.

Troubleshooting_Logic start Inaccurate Quantification of Bilastine check_blanks Analyze Blank + IS: Signal in Analyte Channel? start->check_blanks is_impurity Potential IS Impurity check_blanks->is_impurity Yes check_high_conc Analyze High Conc. Analyte: Signal in IS Channel? check_blanks->check_high_conc No verify_purity Verify IS Purity (Certificate of Analysis) is_impurity->verify_purity natural_isotope Natural Isotope Contribution check_high_conc->natural_isotope Yes chromatography Review Chromatography (Peak Shape, Separation) check_high_conc->chromatography No optimize_ms Optimize MS Parameters (Resolution, Dwell Time) natural_isotope->optimize_ms

Caption: A logical flow for troubleshooting inaccurate Bilastine quantification.

References

Technical Support Center: Stability of Bilastine-d6 in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bilastine-d6 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in bioanalytical assays?

A1: this compound is a stable isotope-labeled (SIL) internal standard used for the quantification of Bilastine in biological samples.[1][2] In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a SIL internal standard is the preferred choice as it has chemical and physical properties nearly identical to the analyte.[3][4] This allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thus correcting for variability in these steps and improving the accuracy and precision of the assay.[2][3][4]

Q2: What are the general considerations for ensuring the stability of a deuterated internal standard like this compound?

A2: The stability of a deuterated internal standard is crucial for a robust bioanalytical method.[5] Key considerations include:

  • Chemical Stability: The deuterium label should be positioned on a part of the molecule that is not susceptible to metabolic cleavage or chemical degradation under the experimental conditions.[5]

  • Isotopic Stability: The deuterium label should not undergo back-exchange with hydrogen atoms from the solvent or biological matrix.[5][6] This can be influenced by pH and temperature.[6]

  • Storage Conditions: Processed samples containing this compound should be stored at appropriate temperatures (e.g., -20°C or -80°C) to minimize degradation.[1][7][8] The stability of analytes in plasma is significantly improved at -80°C compared to warmer temperatures.[7]

Q3: What are the known stability characteristics of Bilastine that might be relevant for this compound?

A3: While specific stability data for this compound in processed samples is not extensively published, the stability of Bilastine provides valuable insights. Forced degradation studies on Bilastine have shown it to be susceptible to degradation under certain conditions. It is most stable in neutral and alkaline conditions and at lower temperatures.[9][10] Degradation has been observed under oxidative, acidic, and photolytic stress.[11][12][13][14]

Troubleshooting Guide

Problem 1: Inconsistent or decreasing this compound response across an analytical run.

Possible Cause Troubleshooting Step
Degradation in the autosampler. Investigate the short-term stability of this compound in the processed sample matrix at the autosampler temperature. If degradation is observed, consider lowering the autosampler temperature or reducing the run time.
Adsorption to vials or tubing. Use silanized glass or polypropylene vials to minimize adsorption. Prime the LC system with a high-concentration sample to saturate active sites.
Back-exchange of deuterium. This is less likely for a stable label but can be investigated by incubating this compound in the final processed sample matrix at different pH values and temperatures and monitoring for any loss of the deuterated signal and a corresponding increase in the unlabeled Bilastine signal.[6]

Problem 2: High variability in the analyte/internal standard peak area ratio for quality control (QC) samples.

Possible Cause Troubleshooting Step
Differential stability of Bilastine and this compound. Although unlikely due to their structural similarity, it is possible they degrade at different rates. Perform stability experiments (freeze-thaw, short-term, long-term) with both the analyte and the internal standard to confirm they behave similarly.[5] The mean concentration of stability QCs should be within ±15% of the nominal concentration.[5]
Matrix effects. A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.[4] Ensure that Bilastine and this compound are co-eluting. If matrix effects are still suspected, evaluate them by comparing the response in post-extraction spiked samples with that in a neat solution.
Inconsistent sample processing. Review the sample preparation procedure for any steps that could introduce variability, such as inconsistent vortexing times or temperature fluctuations during extraction.

Experimental Protocols

Protocol 1: Short-Term (Bench-Top) Stability Assessment of this compound in Processed Samples

Objective: To evaluate the stability of this compound in the final processed sample extract at room temperature or autosampler temperature over a period representative of a typical analytical run.

Methodology:

  • Prepare a set of low and high concentration quality control (QC) samples in the biological matrix of interest (e.g., plasma).

  • Process these QC samples using the validated bioanalytical method (e.g., protein precipitation with methanol and acetonitrile).[1]

  • Pool the final extracts for the low QC and high QC samples separately.

  • Divide each pool into aliquots. One aliquot is analyzed immediately (T=0).

  • Store the remaining aliquots at the desired temperature (e.g., room temperature or 4°C).

  • Analyze the stored aliquots at predefined time points (e.g., 4, 8, 12, 24 hours).

  • Calculate the concentration of Bilastine in each sample using a freshly prepared calibration curve. The response of this compound should also be monitored.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration at T=0.

Protocol 2: Freeze-Thaw Stability Assessment of this compound

Objective: To determine the stability of this compound in the biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Prepare a set of low and high QC samples in the biological matrix.

  • Analyze one set of fresh QC samples (Cycle 0).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a specified number of cycles (e.g., 3 to 5 cycles).

  • After the final thaw, process and analyze the samples.

  • The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration of the fresh samples.

Data Presentation

Table 1: Summary of Bilastine Forced Degradation Studies

This table summarizes the stability of the parent drug, Bilastine, which can provide insights into the potential stability of this compound.

Stress Condition Reagent/Condition Observation Reference
Acidic Hydrolysis1.0 M HClMarginal degradation[11]
Alkaline Hydrolysis1.0 M NaOHStable[11]
Oxidative Degradation30% H₂O₂Significant degradation[11][12][13]
Thermal Degradation70°CMarginal degradation[11]
Photolytic DegradationUV lightDegradation observed[12][13]

Note: The stability of this compound should be independently verified as deuteration can sometimes alter the rate of chemical reactions.

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection & Initial Handling cluster_sample_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Blood_Sample Whole Blood Sample Centrifugation Centrifugation (e.g., 2000g, 10 min) Blood_Sample->Centrifugation Plasma Plasma Supernatant Centrifugation->Plasma Spiking Spike with This compound (IS) Plasma->Spiking Precipitation Protein Precipitation (Methanol/Acetonitrile) Spiking->Precipitation Vortex_Centrifuge Vortex & Centrifuge Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Bioanalytical workflow for Bilastine using this compound.

Troubleshooting_Logic Start Inconsistent IS Signal or High QC Variability Check_Autosampler Evaluate Autosampler Stability? Start->Check_Autosampler Degradation_Found Degradation Observed Check_Autosampler->Degradation_Found Yes No_Degradation No Significant Degradation Check_Autosampler->No_Degradation No Action_Autosampler Lower Autosampler Temp or Reduce Run Time Degradation_Found->Action_Autosampler Check_FreezeThaw Evaluate Freeze-Thaw Stability? No_Degradation->Check_FreezeThaw FT_Degradation Degradation Observed Check_FreezeThaw->FT_Degradation Yes No_FT_Degradation No Significant Degradation Check_FreezeThaw->No_FT_Degradation No Action_FreezeThaw Minimize Freeze-Thaw Cycles FT_Degradation->Action_FreezeThaw Check_Matrix_Effects Investigate Matrix Effects? No_FT_Degradation->Check_Matrix_Effects Matrix_Effects_Present Matrix Effects Confirmed Check_Matrix_Effects->Matrix_Effects_Present Yes No_Matrix_Effects No Significant Matrix Effects Check_Matrix_Effects->No_Matrix_Effects No Action_Matrix_Effects Optimize Chromatography or Sample Cleanup Matrix_Effects_Present->Action_Matrix_Effects Review_Protocol Review Sample Processing Protocol No_Matrix_Effects->Review_Protocol

Caption: Troubleshooting logic for this compound stability issues.

References

"troubleshooting guide for Bilastine quantification using a deuterated IS"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Bilastine using a deuterated internal standard (IS) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Bilastine and its deuterated internal standard?

A1: For Bilastine, the protonated molecule [M+H]⁺ is typically used as the precursor ion. A common MRM transition is m/z 463.8 → 271.7[1]. For a deuterated internal standard such as Bilastine-d6, the precursor ion would be approximately m/z 470.4. The product ion should be determined empirically but is expected to correspond to a similar fragmentation pattern as the unlabeled Bilastine. It is crucial to optimize these transitions on your specific mass spectrometer.

Q2: What is a suitable sample preparation method for Bilastine in plasma?

A2: Protein precipitation is a widely used, simple, and effective method for extracting Bilastine from plasma samples. Acetonitrile is commonly used as the precipitation solvent[1]. A general procedure involves adding a solution of the deuterated internal standard in acetonitrile to the plasma sample, vortexing to mix and precipitate proteins, and then centrifuging to collect the clear supernatant for injection.

Q3: What are the typical chromatographic conditions for Bilastine analysis?

A3: Reversed-phase liquid chromatography (RPLC) is typically employed for the separation of Bilastine. A C18 column is a common choice[1]. The mobile phase often consists of an aqueous component with a modifier like ammonium formate or formic acid and an organic component such as acetonitrile or methanol. Both isocratic and gradient elution can be used.

Q4: How can I assess the stability of Bilastine and its deuterated IS in biological matrices?

A4: Stability should be evaluated under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at the intended temperature (e.g., -20°C or -80°C). This is done by analyzing quality control (QC) samples at different time points and comparing the results to freshly prepared samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of Bilastine using a deuterated internal standard.

High Variability in Internal Standard (IS) Response

Problem: The peak area of the deuterated internal standard is highly variable across the analytical run.

Possible Causes & Solutions:

CauseSolution
Inconsistent Sample Preparation Ensure precise and consistent addition of the IS solution to all samples. Use a calibrated pipette and a consistent vortexing/mixing procedure.
Matrix Effects The co-eluting matrix components can suppress or enhance the ionization of the IS. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked blank matrix. If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using solid-phase extraction) or modifying the chromatographic conditions to separate the IS from the interfering components.
IS Stability Issues Bilastine can be susceptible to degradation under certain conditions. Verify the stability of the deuterated IS in the stock solution and in the processed samples. Prepare fresh stock solutions and analyze samples promptly after preparation.
Injector Performance Inconsistent injection volumes can lead to variability. Perform injector performance qualification and ensure proper maintenance.
Poor Peak Shape for Bilastine and/or IS

Problem: The chromatographic peaks for Bilastine and/or the deuterated IS are broad, tailing, or splitting.

Possible Causes & Solutions:

CauseSolution
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it's old or has been used with complex matrices.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the peak shape of ionizable compounds like Bilastine. Adjust the pH of the aqueous mobile phase to ensure consistent ionization of the analyte.
Secondary Interactions with the Stationary Phase Add a small amount of a competing agent, such as triethylamine, to the mobile phase to reduce peak tailing caused by interactions with residual silanols on the column.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Dilute the sample in the mobile phase if possible.
Inaccurate Quantification Results

Problem: The calculated concentrations of the quality control (QC) samples are consistently outside the acceptance criteria.

Possible Causes & Solutions:

CauseSolution
Isotopic Crosstalk If the deuterated IS contains a significant amount of the unlabeled analyte, or if there is isotopic overlap between the analyte and IS signals, it can lead to inaccurate results. Verify the purity of the deuterated standard. Use a higher resolution mass spectrometer or select MRM transitions that minimize overlap.
Incorrect Calibration Curve Prepare a fresh calibration curve with accurately diluted standards. Ensure the calibration range covers the expected concentrations of the study samples. Use an appropriate weighting factor for the regression analysis.
Analyte or IS Degradation As mentioned previously, stability issues can lead to inaccurate results. Re-evaluate the stability of both Bilastine and the deuterated IS under the experimental conditions.
Matrix Effect Differences between Analyte and IS Although a deuterated IS is expected to co-elute and experience similar matrix effects as the analyte, this is not always the case. Investigate matrix effects for both the analyte and the IS. If they are significantly different, further optimization of the sample preparation and/or chromatography is needed.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, calibrator, and quality control.

  • Add 100 µL of the plasma sample to the appropriately labeled tube.

  • Add 300 µL of the internal standard working solution (e.g., this compound in acetonitrile).

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for Bilastine quantification. These should be optimized for your specific instrumentation.

ParameterTypical Value
LC Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Bilastine) 463.8 → 271.7[1]
MRM Transition (this compound) ~470.4 → (Product ion to be optimized)
Collision Energy To be optimized for your instrument

Data Presentation

The following table summarizes validation parameters for a typical Bilastine quantification method.

Validation ParameterAcceptance CriteriaExample Data
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.5 - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)4.1 - 9.5%
Accuracy (%Bias) Within ±15% (±20% for LLOQ)-5.2 to 6.8%
Matrix Effect IS-normalized matrix factor CV ≤ 15%8.7%
Recovery Consistent and precise> 85%

Visualizations

experimental_workflow Experimental Workflow for Bilastine Quantification sample Sample Receipt (Plasma) prep Sample Preparation (Protein Precipitation with IS) sample->prep Add IS analysis LC-MS/MS Analysis prep->analysis Inject Supernatant data Data Processing (Integration & Quantification) analysis->data Acquire Data report Report Generation data->report Review & Approve

Caption: A typical experimental workflow for the quantification of Bilastine in plasma samples.

troubleshooting_logic Troubleshooting High IS Variability start High IS Variability Observed check_prep Review Sample Preparation Procedure start->check_prep check_matrix Investigate Matrix Effects check_prep->check_matrix Procedure OK solution_prep Re-train on Pipetting & Mixing Technique check_prep->solution_prep Inconsistent check_stability Evaluate IS Stability check_matrix->check_stability No Significant Effect solution_matrix Optimize Sample Cleanup or Chromatography check_matrix->solution_matrix Significant Effect check_injector Check Injector Performance check_stability->check_injector IS Stable solution_stability Prepare Fresh IS Stock Solution check_stability->solution_stability IS Unstable solution_injector Perform Injector Maintenance check_injector->solution_injector Poor Performance

Caption: A logical workflow for troubleshooting high internal standard variability.

References

"impact of different extraction methods on Bilastine-d6 recovery"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bilastine-d6. It focuses on the impact of different extraction methods on the recovery of this internal standard during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common extraction methods used for this compound from biological matrices?

A1: The most frequently employed extraction methods for Bilastine and its deuterated internal standard, this compound, from biological matrices such as plasma and urine are:

  • Solid-Phase Extraction (SPE): A method that uses a solid sorbent to isolate the analyte of interest.

  • Liquid-Liquid Extraction (LLE): A method that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Protein Precipitation (PPT): A method that removes proteins from a sample by adding a precipitating agent, typically an organic solvent.

Q2: What is the expected recovery for this compound using these methods?

A2: The recovery of this compound is expected to be similar to that of Bilastine. While specific recovery data for this compound is not always explicitly reported, studies on Bilastine provide a strong indication of expected performance. One study using solid-phase extraction for Bilastine from mouse blood reported a recovery of over 70%. Another study employing liquid-liquid extraction for Bilastine from biological materials demonstrated an extraction efficiency of 85%. For protein precipitation, a common method involves a mixture of methanol and acetonitrile.

Q3: I am observing low recovery of this compound. What are the potential causes?

A3: Low recovery of this compound can be attributed to several factors:

  • Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of this compound, affecting its partitioning and retention.

  • Inappropriate Solvent Choice: The choice of organic solvent in LLE and PPT, or the elution solvent in SPE, is critical for efficient extraction.

  • Incomplete Protein Precipitation: In the PPT method, insufficient precipitating agent or inadequate vortexing can lead to incomplete protein removal and co-precipitation of the analyte.

  • SPE Cartridge Issues: The choice of SPE sorbent, improper conditioning, or overloading the cartridge can result in poor retention and subsequent low recovery.

  • Analyte Instability: this compound may be unstable under certain pH or temperature conditions, leading to degradation.

Q4: Can the choice of extraction method affect the final analytical results?

A4: Yes, the choice of extraction method can influence the cleanliness of the final extract, which in turn can affect the analytical results. Methods like SPE generally yield cleaner extracts compared to PPT, which can reduce matrix effects in LC-MS/MS analysis. Matrix effects can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Step
Low this compound recoveryIncomplete retention on the SPE sorbent.- Ensure the pH of the sample is optimized for retention. - Verify that the correct SPE sorbent is being used. - Check for cartridge overloading; consider using a smaller sample volume or a higher capacity cartridge.
Incomplete elution from the SPE sorbent.- Optimize the composition and volume of the elution solvent. - Ensure the elution solvent is strong enough to displace the analyte from the sorbent.
Improper cartridge conditioning or equilibration.- Follow the manufacturer's protocol for cartridge conditioning and equilibration to ensure proper sorbent activation.
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Troubleshooting Step
Low this compound recoverySuboptimal pH for extraction.- Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form to facilitate partitioning into the organic phase.
Incorrect organic solvent.- Select an organic solvent in which this compound has high solubility and is immiscible with the aqueous phase.
Emulsion formation.- Centrifuge the sample at a higher speed or for a longer duration. - Add a small amount of salt to the aqueous phase.
Inefficient phase separation.- Ensure complete separation of the aqueous and organic layers before aspirating the organic phase.
Low Recovery in Protein Precipitation (PPT)
Symptom Possible Cause Troubleshooting Step
Low this compound recoveryIncomplete protein precipitation.- Increase the volume of the precipitating solvent (e.g., acetonitrile, methanol). - Ensure vigorous vortexing to facilitate thorough mixing and precipitation.
Co-precipitation of the analyte.- Optimize the precipitation solvent and temperature. Some analytes are more prone to co-precipitation with certain solvents.
Analyte loss during centrifugation.- Ensure the centrifuge is properly balanced and operated at the correct speed and temperature to form a compact pellet.

Data Presentation

Table 1: Comparison of Extraction Method Recovery for Bilastine

Extraction MethodAnalyteMatrixReported Recovery/EfficiencyReference
Solid-Phase Extraction (SPE)BilastineMouse Blood> 70%
Liquid-Liquid Extraction (LLE)BilastineBiological Materials85%
Protein Precipitation (PPT)Bilastine & this compoundPlasmaMethod described, no quantitative recovery reported

Note: The recovery of this compound is expected to be comparable to that of Bilastine.

Experimental Protocols

Solid-Phase Extraction (SPE) of Bilastine

This protocol is based on a method for the bioanalysis of Bilastine in mouse blood.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard (this compound) solution.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute Bilastine and this compound with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) of Bilastine

This protocol is based on a method for the determination of Bilastine in biological materials.

  • Sample Preparation: To a 1 mL sample of plasma or urine, add the internal standard (this compound).

  • pH Adjustment: Adjust the pH of the sample to an alkaline value (e.g., pH 9-10) using a suitable buffer or base.

  • Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Vortex and Centrifuge: Vortex the mixture for several minutes to ensure thorough extraction, followed by centrifugation to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Protein Precipitation (PPT) of Bilastine and this compound

This protocol is based on a method used in a bioequivalence study of Bilastine.

  • Sample Aliquoting: Aliquot a specific volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Addition: Add the this compound internal standard solution to the plasma sample.

  • Precipitation: Add a precipitating agent, such as a 50:50 mixture of methanol and acetonitrile, typically in a 1:3 or 1:4 ratio of plasma to solvent.

  • Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).

Visualizations

SPE_Workflow cluster_0 Sample Preparation cluster_1 SPE Cartridge Steps cluster_2 Final Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Load Load Sample IS->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Final Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS pH_Adjust Adjust pH Add_IS->pH_Adjust Add_Solvent Add Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis PPT_Workflow cluster_0 Sample Preparation cluster_1 Precipitation cluster_2 Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Add_Solvent Add Precipitating Solvent Add_IS->Add_Solvent Vortex Vortex Vigorously Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_Analysis

Technical Support Center: Optimization of Mass Spectrometry Parameters for Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of mass spectrometry parameters for Bilastine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in mass spectrometry?

A1: this compound is a stable isotope-labeled version of Bilastine, where six hydrogen atoms have been replaced with deuterium.[1][2] Its primary use is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Bilastine in various biological matrices.[3] The use of a stable isotope-labeled internal standard is considered best practice as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of the results.

Q2: What are the precursor ions for Bilastine and this compound in positive electrospray ionization (ESI+)?

A2: In positive electrospray ionization mode, both Bilastine and this compound will primarily form a protonated molecule, [M+H]⁺.

  • For Bilastine , with a molecular weight of approximately 463.6 g/mol , the precursor ion will be observed at an m/z of 464.3 .[2]

  • For This compound , with a molecular weight of approximately 469.6 g/mol , the precursor ion will be observed at an m/z of approximately 470.3 .[2]

Q3: How do I select the product ions for Multiple Reaction Monitoring (MRM) of this compound?

A3: The selection of product ions for this compound should be based on the fragmentation pattern of the molecule. This is typically determined by infusing a solution of this compound into the mass spectrometer and performing a product ion scan on the precursor ion (m/z ~470.3). The most intense and stable fragment ions are then selected for the MRM transitions. The fragmentation of this compound is expected to be very similar to that of unlabeled Bilastine.

Q4: Can the deuterium labels on this compound exchange back to hydrogen?

A4: Hydrogen-deuterium (H/D) exchange can occur if the deuterium atoms are in labile positions, such as on heteroatoms (O, N, S) or activated carbon atoms. This can be influenced by acidic or basic conditions in the sample or mobile phase. It is crucial to check the certificate of analysis for the location of the deuterium labels on your this compound standard. To minimize the risk of H/D exchange, it is advisable to maintain a neutral pH for your samples and mobile phases whenever possible.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Weak or No Signal for this compound Precursor Ion 1. Incorrect Mass Spectrometer Settings: Wrong polarity, inappropriate source parameters (e.g., capillary voltage, gas flow, temperature). 2. Sample Preparation Issue: Inefficient extraction, degradation of the internal standard. 3. Infusion Problem: Clogged tubing, faulty syringe pump.1. Verify MS Settings: Ensure the instrument is in positive ionization mode (ESI+). Optimize source parameters by infusing a standard solution of this compound. 2. Review Sample Prep: Prepare a fresh stock solution of this compound. Evaluate the extraction procedure for potential losses. 3. Check Infusion System: Ensure a steady flow from the syringe pump and check for any blockages in the infusion line.
Low Product Ion Intensity in MRM 1. Suboptimal Collision Energy (CE): The CE may be too low for efficient fragmentation or too high, leading to excessive fragmentation. 2. Incorrect Collision Gas Pressure: Insufficient collision gas will result in poor fragmentation.1. Optimize Collision Energy: Perform a CE optimization experiment by infusing the this compound precursor ion and ramping the collision energy to find the value that yields the highest intensity for the desired product ion. 2. Check Collision Gas: Ensure the collision gas (e.g., argon) pressure is within the instrument manufacturer's recommended range.
Inconsistent this compound Signal Intensity 1. Unstable Electrospray: Fluctuations in the ESI spray can lead to variable ionization efficiency. 2. LC System Variability: Inconsistent injection volumes, fluctuating pump pressures. 3. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.1. Inspect ESI Source: Check for a stable spray. Clean the ion source if necessary. 2. Evaluate LC Performance: Perform system suitability tests to ensure consistent performance of the autosampler and pumps. 3. Assess Matrix Effects: Analyze samples with and without the matrix to evaluate ion suppression/enhancement. If significant, improve sample clean-up or chromatographic separation.
Chromatographic Separation of Bilastine and this compound Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While often negligible, significant separation can impact quantification if the elution profiles do not sufficiently overlap.Adjust Chromatography: If significant separation is observed, minor adjustments to the mobile phase composition or gradient profile may be necessary to ensure co-elution.
Interference at the this compound MRM Transition 1. Crosstalk from Bilastine: The M+6 isotope of Bilastine could potentially interfere with the this compound signal, although this is generally minimal with a d6-labeled standard. 2. Matrix Interference: A component in the sample matrix may have the same MRM transition.1. Check Isotopic Purity: Ensure the isotopic purity of the this compound standard is high (typically >98%). 2. Analyze Blank Matrix: Inject a blank matrix sample to check for endogenous interferences at the retention time of this compound. If present, improve chromatographic separation or sample clean-up.

Experimental Protocols

Protocol 1: Determination of Optimal MRM Transitions and Collision Energy for this compound

Objective: To identify the most sensitive and specific MRM transitions for this compound and to determine the optimal collision energy for each transition.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • Triple quadrupole mass spectrometer with an ESI source

  • Syringe pump for direct infusion

Methodology:

  • Mass Spectrometer Setup:

    • Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

    • Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min).

    • Tune the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the this compound precursor ion (m/z ~470.3).

  • Precursor Ion Confirmation:

    • Perform a full scan (Q1 scan) to confirm the presence and isolation of the precursor ion at m/z ~470.3.

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode, selecting m/z ~470.3 as the precursor ion.

    • Acquire a product ion spectrum to identify the major fragment ions. Select the most intense and stable fragment ions as potential product ions for MRM.

  • Collision Energy Optimization:

    • Set up an MRM method for each potential transition (e.g., m/z 470.3 → product ion 1, m/z 470.3 → product ion 2).

    • For each transition, create a series of experiments where the collision energy is ramped in discrete steps (e.g., from 5 eV to 50 eV in 2-5 eV increments).

    • Record the intensity of the product ion at each collision energy setting.

  • Data Analysis:

    • Plot the product ion intensity as a function of collision energy for each transition.

    • The collision energy that produces the maximum product ion intensity is the optimal CE for that transition.

    • Select the one or two transitions that provide the best sensitivity and specificity for use in your quantitative assay.

Quantitative Data Summary

The following tables provide representative LC-MS/MS parameters for the analysis of Bilastine, which can be used as a starting point for the optimization of a method using this compound as an internal standard. Note that optimal parameters, particularly for the mass spectrometer, are instrument-dependent and should be determined experimentally.

Table 1: Representative Liquid Chromatography Parameters for Bilastine Analysis

ParameterValueReference(s)
Column Poroshell SB C18 (4.6 x 150 mm, 2.7 µm)[4][5]
Mobile Phase Acetonitrile:Water:Methanol (40:30:30, v/v/v)[4][5]
Flow Rate 0.5 mL/min[4][5]
Column Temperature 35°C[4]
Injection Volume 10 µL[4]
Run Time 6 minutes[4][5]

Table 2: Representative Mass Spectrometry Parameters for Bilastine and this compound

ParameterBilastineThis compoundReference(s)
Ionization Mode ESI PositiveESI Positive[4]
Precursor Ion (m/z) 464.3~470.3[2]
Product Ion 1 (m/z) User-determinedUser-determined
Collision Energy 1 (eV) User-determinedUser-determined
Product Ion 2 (m/z) User-determinedUser-determined
Collision Energy 2 (eV) User-determinedUser-determined

Note: Product ions and collision energies are instrument-specific and must be optimized as described in the experimental protocol above.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing and Quantification prep_sample Prepare Biological Sample add_is Spike with this compound (IS) prep_sample->add_is extract Protein Precipitation / Extraction add_is->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calculate_ratio Calculate Peak Area Ratio (Analyte/IS) integrate->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify

Caption: Experimental workflow for the quantification of Bilastine using this compound.

troubleshooting_workflow cluster_lc LC System Check cluster_ms MS System Check cluster_sample Sample Preparation Check start Inconsistent Results? check_pressure Check Pump Pressure & Leaks start->check_pressure check_rt Verify Retention Time check_pressure->check_rt Pressure OK tune_ms Tune & Calibrate MS check_pressure->tune_ms Pressure Issue check_peak_shape Assess Peak Shape check_rt->check_peak_shape RT OK check_rt->tune_ms RT Shift check_is_signal Check IS (this compound) Signal check_peak_shape->check_is_signal Peak Shape OK check_peak_shape->tune_ms Poor Peak Shape check_analyte_signal Check Analyte (Bilastine) Signal check_is_signal->check_analyte_signal IS Signal OK re_extract Re-prepare a QC Sample check_is_signal->re_extract IS Signal Issue check_analyte_signal->re_extract Analyte Signal Issue quantify quantify check_analyte_signal->quantify Problem Likely Solved check_is_purity Verify IS Purity & Concentration re_extract->check_is_purity check_is_purity->quantify

Caption: Logical troubleshooting workflow for inconsistent LC-MS/MS results.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Bilastine Analysis: Bilastine-d6 and Other Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the second-generation antihistamine Bilastine, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. This guide provides a comparative overview of Bilastine-d6, a stable isotope-labeled internal standard, against other compounds that have been utilized for the bioanalysis of Bilastine.

The gold standard for an internal standard in LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte.[1] this compound, a deuterated analog of Bilastine, is considered the most suitable internal standard as its physicochemical properties are nearly identical to that of Bilastine, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.

Alternatives to SIL internal standards, often referred to as analog internal standards, are structurally similar compounds. While more accessible and cost-effective, they may not perfectly mimic the chromatographic and mass spectrometric behavior of the analyte, potentially leading to less accurate quantification. For Bilastine analysis, compounds such as Montelukast and Papaverine have been employed as internal standards.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of bioanalytical methods for Bilastine using different internal standards.

Internal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Precision (%RSD)Accuracy (% Recovery)Matrix
This compound 0.200.20–400.80Not explicitly statedNot explicitly statedHuman Plasma
Montelukast 1010–500< 15% (Intra- and Inter-day)85%–107% (Intra- and Inter-day)Mouse Blood
Papaverine 110–1000< 11%< 8.5% (relative error)Biological Material (Post-mortem)

Experimental Protocols

Method 1: this compound as Internal Standard in Human Plasma

This method is optimized for high-throughput bioequivalence studies, demonstrating excellent sensitivity.

  • Sample Preparation: Protein precipitation was employed for sample clean-up. A 50/50 mixture of methanol and acetonitrile was used to precipitate plasma proteins, with this compound added prior to this step.[2]

  • Chromatography: Reversed-phase ultra-performance liquid chromatography (UPLC) was used for separation.[2] Specific column and mobile phase details were not provided in the available literature.

  • Mass Spectrometry: A Sciex API 5000 mass spectrometer equipped with a Turbo Ion Spray source was used for detection via tandem mass spectrometry (MS/MS).[2]

Method 2: Montelukast as Internal Standard in Mouse Blood

This UPLC method was developed for pharmacokinetic studies in mice.

  • Sample Preparation: Solid-phase extraction (SPE) was used to extract Bilastine and the internal standard, Montelukast, from mouse blood.[3]

  • Chromatography: An Acquity UPLC BEH RP C18 column (2.1 mm × 100 mm, 1.8 µm) was used for separation. The mobile phase consisted of a gradient of acetonitrile and 0.1% formic acid at a flow rate of 0.4 mL/min. The column temperature was maintained at 20°C.[3]

  • Mass Spectrometry: Detection was performed using a photodiode array (PDA) detector at a wavelength of 275 nm.[3]

Method 3: Papaverine as Internal Standard in Post-mortem Biological Material

This LC-MS/MS method was developed for forensic analysis in various biological matrices.

  • Sample Preparation: Liquid-liquid extraction was performed. Papaverine was added as the internal standard, followed by the addition of 0.5 M carbonate buffer (pH 9) and 1 mL of ethyl acetate for extraction.[4]

  • Chromatography: Specific chromatographic conditions were not detailed in the provided information.

  • Mass Spectrometry: Detection was carried out in multiple reaction monitoring (MRM) mode. The mass detector parameters included a capillary voltage of 3000 V, a gas temperature of 325°C, and a nozzle pressure of 40 psi.[4]

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow in a bioanalytical laboratory when using an internal standard for quantification by LC-MS/MS.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Matrix Biological Matrix (e.g., Plasma, Blood) Spike Spike with Analyte (for QC/Cal) & Internal Standard (all samples) Matrix->Spike Extraction Extraction (e.g., Protein Precipitation, SPE, LLE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantification Quantify Unknown Samples Curve->Quantification

Caption: Workflow for quantitative bioanalysis using an internal standard.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust bioanalytical method for Bilastine.

  • This compound stands out as the superior choice, particularly for regulated bioanalysis such as in bioequivalence studies. Its stable isotope-labeled nature ensures it closely tracks the behavior of Bilastine, leading to the most accurate and precise results. The reported method using this compound achieved an impressive lower limit of quantification of 0.20 ng/mL, highlighting its suitability for detecting low concentrations of the drug in plasma.[2]

  • Montelukast has been successfully used as an internal standard in a preclinical setting.[3] While it provides acceptable performance, its structural differences from Bilastine may lead to variations in extraction recovery and ionization efficiency. The higher LLOQ of 10 ng/mL suggests it may not be suitable for all applications, especially those requiring high sensitivity.[3]

  • Papaverine was employed in a forensic context where a wide range of concentrations might be expected.[4] The method demonstrated good linearity over a broad range. However, as an analog internal standard, it is less ideal than a SIL IS for pharmacokinetic and bioequivalence studies where precision and accuracy are paramount.

For researchers and drug development professionals, the use of This compound is highly recommended for the development of new bioanalytical methods for Bilastine. Its use will contribute to the generation of high-quality, reliable data that can withstand regulatory scrutiny. When this compound is not available, a structurally similar compound like Montelukast can be considered, but thorough validation is necessary to ensure it meets the specific requirements of the study.

References

A Comparative Guide to LC-MS/MS Platforms for the Quantification of Bilastine Using Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for the quantitative analysis of Bilastine, a second-generation antihistamine, with its deuterated internal standard, Bilastine-d6. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into method performance and experimental protocols.

Overview of LC-MS/MS Platforms and Performance

The quantification of Bilastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and specificity. Several studies have reported the use of different LC-MS/MS instruments for this purpose. This section summarizes the performance characteristics of various platforms based on published literature.

LC-MS/MS Platform Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Precision (%RSD or %CV) Accuracy (%) Matrix Reference
Sciex API 5000/4000 0.2 - 4000.2Within-run CV: 2.74 - 10.31Not explicitly statedPlasma[1]
Sciex API 5000 0.20 - 400.800.2Not explicitly statedNot explicitly statedPlasma[2]
Agilent 6470 Triple Quadrupole 5 - 100 (µg/mL)0.74 (µg/mL)Not explicitly statedNot explicitly statedBulk and pharmaceutical dosage forms[3][4]
Unnamed LC-MS/MS 2 - 40Not explicitly statedNot explicitly statedNot explicitly statedRabbit Plasma[5][6]
Unnamed LC-MS/MS 1 - 3 (µg/mL)Not explicitly statedIntra-day and Inter-day variations determined80%, 100%, and 120% recoveryNot specified[7]

Note: Direct comparison should be made with caution as the experimental conditions, matrices, and validation guidelines might differ across studies.

Experimental Protocols

A generalized experimental protocol for the quantification of Bilastine using this compound as an internal standard is outlined below. Specific parameters may vary depending on the LC-MS/MS platform and the laboratory.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Bilastine from plasma samples.

  • Sample Aliquoting: Transfer a known volume of the plasma sample (e.g., 50 µL) into a clean microcentrifuge tube.[1]

  • Internal Standard Spiking: Add a specific amount of this compound internal standard solution to each sample, quality control, and calibration standard.

  • Precipitation: Add a precipitating agent, typically a mixture of methanol and acetonitrile (e.g., 50/50 v/v), to the plasma sample.[2]

  • Vortexing: Vortex the mixture for a short period to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 1900g at 4°C for 10 minutes) to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is typically performed using a reverse-phase column.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase column, such as a Waters XBridge C18 or a Poroshell Stable Bond (SB) C18, is commonly used.[1][3][4]

  • Mobile Phase: The mobile phase often consists of a mixture of an aqueous component (e.g., water with ammonium formate and ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol).[1][3][4]

  • Flow Rate: The flow rate is typically set between 0.5 mL/min and 1.0 mL/min.[1][3][4]

  • Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected into the LC system.[4]

  • Column Temperature: The column is often maintained at a constant temperature, for instance, 35°C.[4]

Mass Spectrometry

A triple quadrupole mass spectrometer is generally used for quantification in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Positive electrospray ionization (ESI) or turbo ion spray ionization is commonly employed.[1]

  • MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both Bilastine and this compound.

    • Bilastine: m/z 464 → 272[1]

    • This compound: m/z 470 → 278[1]

  • Data Acquisition and Processing: The data is acquired and processed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of Bilastine to this compound against the nominal concentration of the calibration standards. The concentration of Bilastine in the unknown samples is then determined from this curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Bilastine in a biological matrix using LC-MS/MS.

Bilastine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Methanol/Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Column Reverse-Phase Chromatography Inject->Column Elution Analyte Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization MRM MRM Analysis (Precursor -> Product) Ionization->MRM Detection Detection MRM->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Bilastine Calibration->Quantification

Caption: General workflow for Bilastine quantification by LC-MS/MS.

Conclusion

The choice of an LC-MS/MS platform for Bilastine quantification depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available resources. The Sciex API series and Agilent Triple Quadrupole instruments have been successfully used for the bioanalysis of Bilastine, demonstrating adequate sensitivity and performance for pharmacokinetic studies. When developing and validating a method, it is essential to optimize the sample preparation, chromatographic, and mass spectrometric conditions for the specific instrument being used to ensure reliable and accurate results. The provided protocols and workflow offer a solid foundation for developing a robust method for the quantification of Bilastine in various biological matrices.

References

A Comparative Guide to the UPLC-MS/MS Validation for Bilastine Quantification Using Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of the validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method using Bilastine-d6 as an internal standard against other analytical techniques for the determination of Bilastine.

This document delves into the experimental data, protocols, and performance metrics of various methods, offering a clear perspective on the advantages of employing a stable isotope-labeled internal standard in bioanalytical studies.

Performance Comparison of Analytical Methods for Bilastine

The selection of an appropriate analytical method is critical for obtaining reliable pharmacokinetic and bioequivalence data. While several methods exist for Bilastine quantification, UPLC-MS/MS with a deuterated internal standard offers superior sensitivity, selectivity, and robustness. Below is a comparative summary of key validation parameters for different analytical techniques.

ParameterUPLC-MS/MS with this compoundUPLC-UVLC-MSRP-HPLC-UV
Lower Limit of Quantification (LLOQ) 0.20 ng/mL[1]10 ng/mL[2]0.74 µg/mL (740 ng/mL)[3]0.2650 µg/mL (265 ng/mL)[4]
Upper Limit of Quantification (ULOQ) 400.80 ng/mL[1]500 ng/mL[2]100 µg/mL (100,000 ng/mL)[3]30 µg/mL (30,000 ng/mL)[4]
Linearity (Concentration Range) 0.20–400.80 ng/mL[1]10-500 ng/mL[2]5–100 µg/mL[3]5–30 µg/mL[4]
Correlation Coefficient (r²) Not explicitly stated, but assay was validated>0.99>0.99[3]0.9924[4]
Precision (%RSD) <15%<15%[2]<2%<2%[4]
Accuracy (% Recovery) Not explicitly stated, but bioequivalence demonstrated85%-107%[2]98.8 %-99.7 %[5]Not explicitly stated
Internal Standard This compound[1]Montelukast sodium[2]Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Here are the protocols for the key techniques discussed.

UPLC-MS/MS Method with this compound

This method is highly sensitive and specific, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.

  • Sample Preparation: Blood samples are centrifuged to separate plasma. Bilastine and the internal standard, this compound, are extracted from the plasma using protein precipitation with a 50/50 mixture of methanol and acetonitrile.[1]

  • Chromatographic Conditions:

    • System: Reversed-phase ultra-performance liquid chromatography (UPLC) system.[1]

    • Column: Specific column details are not provided in the source, but a C18 column is commonly used for such analyses.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: Optimized for the specific column and system.

  • Mass Spectrometric Conditions:

    • System: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[1]

    • Ionization Mode: Positive ion mode is generally used for Bilastine.

    • Mass Transitions:

      • Bilastine: The precursor ion [M+H]⁺ is m/z 464, and a common product ion is m/z 272.[6]

      • This compound: The precursor ion [M+H]⁺ is m/z 470, and a common product ion is m/z 278.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

RP-HPLC-UV Method

A more common and less expensive technique suitable for the analysis of bulk drug and pharmaceutical formulations.

  • Sample Preparation: For bulk drug analysis, a standard stock solution is prepared by dissolving a known amount of Bilastine in a suitable solvent (e.g., methanol).[4] For tablet formulations, a powder equivalent to a specific dose is dissolved in the mobile phase.[7]

  • Chromatographic Conditions:

    • System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]

    • Column: A C18 column (e.g., 250×4.6 mm, 5µm) is a common choice.[7]

    • Mobile Phase: A mixture of methanol and an aqueous buffer like orthophosphoric acid or potassium dihydrogen phosphate is frequently used.[4][7]

    • Flow Rate: Typically around 1.0 mL/min.[4]

    • Detection: UV detection at a wavelength of approximately 280 nm.[7]

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of a bioanalytical method like the UPLC-MS/MS method for Bilastine.

G Bioanalytical Method Validation Workflow for Bilastine cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Optimization Optimization of LC and MS Parameters Selectivity Selectivity & Specificity Optimization->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LLOQ Lower Limit of Quantification Precision->LLOQ Recovery Extraction Recovery LLOQ->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability (Freeze-Thaw, Short-term, Long-term) MatrixEffect->Stability SamplePrep Sample Preparation (Protein Precipitation) Stability->SamplePrep Validated Method Analysis UPLC-MS/MS Analysis SamplePrep->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: Workflow for the development and validation of a bioanalytical method.

Signaling Pathway of Bilastine

Bilastine is a second-generation H1 antihistamine that acts as a selective antagonist of the histamine H1 receptor. Its mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions.

G Mechanism of Action of Bilastine Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to AllergicSymptoms Allergic Symptoms (e.g., Vasodilation, Increased Vascular Permeability) H1Receptor->AllergicSymptoms Activates Bilastine Bilastine Bilastine->H1Receptor Blocks

Caption: Bilastine's mechanism of action as an H1 receptor antagonist.

References

A Comparative Guide to the Bioanalysis of Bilastine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the bioanalysis of bilastine, a second-generation antihistamine, with its deuterated internal standard, bilastine-d6. The data presented is synthesized from various published studies to offer an objective overview of analytical performance, enabling researchers to select and implement robust bioanalytical methods.

Executive Summary

The quantification of bilastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variability during sample preparation and analysis.[1] This guide consolidates data from multiple sources to present a comparative overview of key performance parameters and experimental protocols.

Comparative Performance Data

The following tables summarize the quantitative performance of various validated LC-MS/MS methods for the determination of bilastine in human plasma using this compound as the internal standard.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod AMethod BMethod C
Chromatography System UPLC-MS/MS[2]HPLC-MS/MS[3]UPLC-MS/MS
Analytical Column Not SpecifiedWaters XBridge C18 (2.1 x 30 mm, 3.5 µm)[3]Acquity UPLC BEH C18 (2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase Not SpecifiedAcetonitrile and Milli-Q water with 1 mM ammonium formate and 0.1% ammonium hydroxide[3]Acetonitrile and water with 0.1% formic acid (gradient)[4]
Flow Rate Not Specified1.0 mL/min[3]0.4 mL/min[4]
Mass Spectrometer Sciex API 5000[2]API 5000 or API 4000[3]Not Specified
Ionization Mode Turbo Ion Spray (Positive)[2]Positive Turbo Ion Spray[3]Not Specified
MRM Transition (Bilastine) Not Specified464 → 272[3]Not Specified
MRM Transition (this compound) Not Specified470 → 278[3]Not Specified

Table 2: Method Validation Parameters

ParameterMethod AMethod BMethod C
Biological Matrix Human Plasma[2]Human Plasma[3]Mouse Blood[4]
Linearity Range 0.20–400.80 ng/mL[2]0.2–400 ng/mL[3]10–500 ng/mL[4][5]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[2]0.2 ng/mL[3]10 ng/mL[4][5]
Intra-day Precision (%CV) Not Specified2.74 - 10.31%[3]< 15%[4]
Inter-day Precision (%CV) Not SpecifiedNot Specified< 15%[4]
Intra-day Accuracy (% of nominal) Not Specified96.91 - 113.33%[3]91 - 103%[4]
Inter-day Accuracy (% of nominal) Not SpecifiedNot Specified85 - 107%[4]
Recovery Not SpecifiedNot Specified> 70%[4][6]

Experimental Protocols

This section details a generalized experimental protocol for the bioanalysis of bilastine using this compound, based on common practices identified in the referenced literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used method for the extraction of bilastine from plasma samples due to its simplicity and efficiency.[2][3][7]

  • Aliquoting: Transfer a precise volume of the biological matrix (e.g., 50 µL of human plasma) into a clean microcentrifuge tube.[3]

  • Internal Standard Spiking: Add a small volume of the this compound internal standard working solution to each sample.

  • Precipitation: Add a precipitating agent, typically a 50:50 mixture of methanol and acetonitrile, to the plasma sample.[2][3]

  • Vortexing: Vortex the samples to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 1900g for 10 minutes at 4°C) to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection of bilastine and this compound.

  • Chromatographic System: An ultra-performance liquid chromatography (UPLC) system is often employed for its high resolution and sensitivity.[2][4]

  • Analytical Column: A reversed-phase C18 column is commonly used for the separation.[3][4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.[3][4]

  • Elution: A gradient or isocratic elution can be used to separate the analytes from endogenous matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.[2][3]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the ionization of bilastine and this compound.[3]

  • MRM Transitions: The precursor-to-product ion transitions are monitored for both bilastine (e.g., m/z 464 → 272) and this compound (e.g., m/z 470 → 278).[3]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for bilastine bioanalysis.

Diagram 1: Experimental workflow for bilastine bioanalysis.

MRM_Logic cluster_bilastine Bilastine cluster_bilastine_d6 This compound (Internal Standard) Bilastine_Precursor Precursor Ion (m/z 464) Bilastine_Product Product Ion (m/z 272) Bilastine_Precursor->Bilastine_Product Fragmentation d6_Precursor Precursor Ion (m/z 470) d6_Product Product Ion (m/z 278) d6_Precursor->d6_Product Fragmentation

References

Assessing the Accuracy and Precision of Bilastine Quantification: A Comparative Guide to Methods Utilizing Bilastine-d6 and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Bilastine, a second-generation antihistamine. We will focus on the robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Bilastine-d6 as an internal standard and compare its performance against other validated analytical techniques such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry.

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical studies. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variations in instrument response. This guide will delve into the experimental data supporting the accuracy and precision of this method and provide a comparative overview with alternative approaches.

Comparative Analysis of Quantitative Performance

The following tables summarize the validation parameters for different Bilastine quantification methods, offering a clear comparison of their performance characteristics.

Table 1: Performance Characteristics of Bilastine Quantification using LC-MS/MS with this compound Internal Standard

ParameterHuman PlasmaHuman Urine
Linearity Range0.20–400.80 ng/mL[1][2]5.0–5010 ng/mL[2]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[1]5.0 ng/mL[2]
Within-run Precision (%CV)2.74 - 10.31[2]1.58 - 9.91[2]
Within-run Accuracy (% of nominal)96.91 - 113.33[2]91.96 - 105.02[2]

Table 2: Performance Characteristics of Alternative Bilastine Quantification Methods

MethodLinearity Range (µg/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
RP-HPLC 15.6-500[3]98.64 - 99.33[3]0.61 - 1.44[3]0.26 - 1.22[3]
UV Spectrophotometry 10.0-500.0 (ng/mL)99.53 - 100.54[4]< 2[5]< 2[5]
HPTLC Not Specified99.45 – 100.79[5]< 2[5]< 2[5]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and validating analytical results. Below are the summarized protocols for the key quantification methods.

LC-MS/MS with this compound Internal Standard

This method is highly sensitive and selective, making it ideal for bioanalytical applications where low concentrations of the drug are expected.

  • Sample Preparation:

    • To 50 µL of human plasma or urine, an internal standard solution of this compound is added.

    • Protein precipitation is performed by adding a 50/50 mixture of methanol and acetonitrile.[1][2]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant is collected for analysis.

  • Chromatographic Conditions:

    • System: Reversed-phase ultra-performance liquid chromatography (UPLC) system.[1]

    • Column: Waters XBridge C18 column (e.g., 3.5 μm, 2.1 × 30 mm for plasma).[2]

    • Mobile Phase: Isocratic elution with an appropriate mobile phase.

    • Flow Rate: 1.00 mL/min.[2]

  • Mass Spectrometric Detection:

    • System: Triple quadrupole mass spectrometer equipped with a Turbo Ion Spray source.[1]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Bilastine: 464 → 272[2]

      • This compound: 470 → 278[2]

    • Quantification is based on the peak area ratio of the analyte to the internal standard.

Alternative Method: RP-HPLC

This method is widely used for routine analysis in quality control laboratories.

  • Sample Preparation:

    • Protein precipitation is carried out on plasma samples.[3]

  • Chromatographic Conditions:

    • Column: Zodiac-100 C-18 RP column (150 cm x 4.6 mm, 5µm ID).[3]

    • Mobile Phase: A mixture of 0.5% Trifluoroacetic Acid and Acetonitrile (80:20% v/v), with the pH adjusted to 3.5.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at 254 nm.[3]

Visualizing the Workflow

To better illustrate the analytical process, the following diagram outlines the experimental workflow for Bilastine quantification using LC-MS/MS with this compound.

Bilastine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma or Urine Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS Tandem Mass Spectrometry Detection UPLC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification Results Concentration Results Quantification->Results

Caption: Workflow for Bilastine quantification using LC-MS/MS with this compound.

Conclusion

The quantification of Bilastine using LC-MS/MS with this compound as an internal standard demonstrates exceptional sensitivity, accuracy, and precision, making it the preferred method for bioanalytical studies, particularly for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and instrumental variability, ensuring high-quality data.

While alternative methods like RP-HPLC and UV-Spectrophotometry offer viable and more accessible options for routine quality control of pharmaceutical formulations, they may lack the sensitivity and specificity required for complex biological matrices. The choice of analytical method should, therefore, be guided by the specific requirements of the study, including the nature of the sample, the required limit of quantification, and the available instrumentation. This guide provides the necessary data to make an informed decision based on a comparative assessment of these validated methods.

References

A Comparative Guide to the Bioanalytical Quantification of Bilastine Using Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of the linearity and detection range for the antihistamine Bilastine, utilizing its deuterated internal standard, Bilastine-d6, in liquid chromatography-mass spectrometry (LC-MS) based methods. The use of a stable isotope-labeled internal standard like this compound is a widely accepted approach to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision in bioanalytical assays.

Performance Comparison

The following table summarizes the key performance characteristics of a validated LC-MS/MS method for the quantification of Bilastine in human plasma, employing this compound as the internal standard. This data is crucial for evaluating the suitability of the method for various research applications, from pharmacokinetic studies to clinical monitoring.

ParameterReported ValueAnalytical TechniqueMatrixInternal Standard
Linearity Range 0.2–400 ng/mLLC-MS/MSHuman PlasmaThis compound
Lower Limit of Quantification (LLOQ) 0.2 ng/mLUPLC-MS/MSHuman PlasmaThis compound[1]
Precursor Ion (m/z) 464LC-MS/MS--
Product Ion (m/z) 272LC-MS/MS--
Internal Standard Precursor Ion (m/z) 470LC-MS/MS-This compound
Internal Standard Product Ion (m/z) 278LC-MS/MS-This compound

Table 1: Linearity and Range of Detection for Bilastine using this compound.

Experimental Workflow

The successful quantification of Bilastine relies on a structured experimental workflow, from sample preparation to data analysis. The following diagram illustrates a typical process for a bioanalytical method using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection add_is Addition of this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol/Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection into UPLC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Figure 1: A typical experimental workflow for the quantification of Bilastine in plasma using LC-MS/MS.

Detailed Experimental Protocol

The following protocol outlines a validated method for the determination of Bilastine in human plasma using UPLC-MS/MS with this compound as an internal standard.[1]

1. Sample Preparation:

  • To 50 µL of human plasma, add the internal standard, this compound.

  • Perform protein precipitation by adding a mixture of methanol and acetonitrile (50/50, v/v).

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Carefully transfer the resulting supernatant to a new set of tubes for analysis.

2. Chromatographic Conditions:

  • System: A reversed-phase ultra-performance liquid chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., Waters XBridge, 3.5 μm, 2.1 × 30 mm for plasma).

  • Mobile Phase: An isocratic mobile phase is employed. The exact composition should be optimized for ideal separation.

  • Flow Rate: 1.00 mL/min.

  • Column Temperature: Room temperature.

3. Mass Spectrometric Conditions:

  • System: A tandem mass spectrometer (e.g., Sciex API 5000) equipped with a Turbo Ion Spray source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Bilastine Transition: m/z 464 → 272.[2]

    • This compound Transition: m/z 470 → 278.[2]

4. Calibration and Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of Bilastine to this compound against the nominal concentration of the calibration standards.

  • The concentration of Bilastine in the quality control and unknown samples is determined from the linear regression analysis of the calibration curve.

This detailed guide provides researchers with the necessary information to evaluate and implement a robust and reliable method for the quantification of Bilastine in biological matrices. The use of this compound as an internal standard, coupled with the sensitivity and selectivity of LC-MS/MS, ensures high-quality data for critical drug development decisions.

References

"comparative study of protein precipitation and liquid-liquid extraction for Bilastine analysis with Bilastine-d6"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Sample Preparation Techniques for the Quantification of Bilastine and its Deuterated Internal Standard, Bilastine-d6, in Human Plasma.

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antihistamine Bilastine, the choice of sample preparation method is a critical determinant of assay performance. The two most common techniques employed are protein precipitation (PPT) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.

At a Glance: Performance Comparison

The following table summarizes the key performance parameters for protein precipitation and liquid-liquid extraction in the analysis of Bilastine. The data presented is a synthesis of findings from multiple bioanalytical method validation studies.

Performance ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery >70%85%[1]
Matrix Effect 95% - 108%47%[1]
Process Efficiency High-throughput, rapidMore time-consuming, lower throughput
Precision (%RSD) 0.26 - 1.44%[2]<15%
Accuracy 98.49% - 99.37%[2]Not explicitly found

In-Depth Analysis

Protein Precipitation (PPT) is a straightforward and rapid method that involves the addition of an organic solvent, typically acetonitrile or a methanol/acetonitrile mixture, to a plasma sample to denature and precipitate proteins. This technique is favored for its simplicity, speed, and amenability to high-throughput automation.

Studies have demonstrated that protein precipitation offers excellent accuracy and precision for Bilastine quantification[2]. The recovery of Bilastine using this method is generally above 70%, and the matrix effect, which is the influence of co-eluting endogenous components on the ionization of the analyte, is reported to be within the range of 95% to 108%[3]. A value close to 100% indicates a minimal matrix effect.

Liquid-Liquid Extraction (LLE) is a more traditional and selective sample clean-up technique. It involves the partitioning of the analyte of interest from the aqueous plasma sample into an immiscible organic solvent. This method is known for providing cleaner extracts, which can lead to reduced matrix effects and improved assay sensitivity.

For Bilastine analysis, liquid-liquid extraction has been shown to have a high extraction efficiency of 85%[1]. However, a significant matrix effect of 47% has also been reported, suggesting that while the recovery of the analyte is high, co-extracted matrix components can still suppress the ionization of Bilastine in the mass spectrometer[1].

Experimental Protocols

Below are detailed methodologies for both protein precipitation and liquid-liquid extraction for the analysis of Bilastine and its internal standard, this compound, in human plasma.

Protein Precipitation Workflow

cluster_0 Protein Precipitation Protocol Plasma Sample Plasma Sample Add IS Add this compound (Internal Standard) Plasma Sample->Add IS Vortex Vortex Mix Add IS->Vortex Add Precipitant Add Acetonitrile Vortex->Add Precipitant Vortex Again Vortex Mix Add Precipitant->Vortex Again Centrifuge Centrifuge to Pellet Proteins Vortex Again->Centrifuge Supernatant Transfer Transfer Supernatant Centrifuge->Supernatant Transfer Evaporate Evaporate to Dryness Supernatant Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Bilastine analysis using protein precipitation.

Detailed Protocol:

  • To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction Workflow

cluster_1 Liquid-Liquid Extraction Protocol Plasma Sample Plasma Sample Add IS Add this compound (Internal Standard) Plasma Sample->Add IS Add Buffer Add pH Adjusting Buffer Add IS->Add Buffer Add Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Add Buffer->Add Solvent Vortex Vortex Mix Add Solvent->Vortex Centrifuge Centrifuge to Separate Layers Vortex->Centrifuge Organic Layer Transfer Transfer Organic Layer Centrifuge->Organic Layer Transfer Evaporate Evaporate to Dryness Organic Layer Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Bilastine analysis using liquid-liquid extraction.

Detailed Protocol:

  • To a 200 µL aliquot of human plasma, add 20 µL of this compound internal standard solution.

  • Add 100 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7).

  • Add 1 mL of an appropriate organic extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 4,000 rpm for 15 minutes to facilitate phase separation.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Conclusion: Making the Right Choice

The selection between protein precipitation and liquid-liquid extraction for Bilastine analysis ultimately depends on the specific requirements of the study.

  • Protein Precipitation is the method of choice for high-throughput screening and routine analysis where speed and simplicity are paramount. Its high accuracy and precision make it a reliable technique, although the potential for matrix effects should be carefully evaluated during method development.

  • Liquid-Liquid Extraction , while more labor-intensive, offers the advantage of providing cleaner extracts, which can be beneficial for assays requiring higher sensitivity or when dealing with complex matrices. The higher recovery may be advantageous, but the significant matrix effect observed in some studies warrants careful optimization of the extraction conditions and chromatographic separation to mitigate its impact.

For both methods, the use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for any variability in the extraction process and to correct for matrix effects, thereby ensuring the accuracy and reliability of the analytical results.

References

"validation of a method for simultaneous determination of Bilastine and its metabolites using Bilastine-d6"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Bilastine in biological matrices, utilizing Bilastine-d6 as an internal standard. Contrary to the initial premise of simultaneous determination with its metabolites, extensive research has demonstrated that Bilastine undergoes minimal to no significant metabolism in humans.[1][2][3][4][5][6][7][8] Preclinical and clinical studies have consistently shown that approximately 95% of an administered dose of Bilastine is excreted unchanged in the urine and feces.[7][8] Therefore, the focus of this guide is to compare robust methods for the quantification of the parent drug, a critical aspect for pharmacokinetic, bioequivalence, and toxicological studies. Additionally, we will briefly address the analysis of potential degradation products, an important consideration for stability-indicating assays.

Comparison of LC-MS/MS Methods for Bilastine Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the sensitive and selective quantification of Bilastine in biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[4]

Below is a summary of key performance parameters from various validated LC-MS/MS methods.

ParameterMethod 1 (Plasma)Method 2 (Plasma & Urine)Method 3 (Blood)Alternative Method (HPLC-Fluorescence)
Linearity Range 0.20–400.80 ng/mL0.2–400 ng/mL (Plasma) 5.0–5010 ng/mL (Urine)10–1000 ng/mLNot specified
Lower Limit of Quantification (LLOQ) 0.20 ng/mL0.2 ng/mL (Plasma) 5.0 ng/mL (Urine)1 ng/mL10 ng/mL
Accuracy (% Nominal) Within acceptable limits96.91–113.33% (Plasma) 91.96–105.02% (Urine)Within acceptable limitsWithin acceptable limits
Precision (CV%) Within acceptable limits2.74–10.31% (Plasma) 1.58–9.91% (Urine)Within acceptable limitsWithin acceptable limits
Recovery Not specifiedNot specified85%Not specified
Internal Standard This compoundThis compoundPapaverineNot applicable

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline the typical experimental procedures for the LC-MS/MS-based quantification of Bilastine.

Method 1: UPLC-MS/MS for Bilastine in Human Plasma
  • Sample Preparation: Protein precipitation is employed for sample cleanup. A 50/50 mixture of methanol and acetonitrile is added to the plasma samples containing Bilastine and the this compound internal standard.[9]

  • Chromatographic Conditions:

    • System: Reversed-phase ultra-performance liquid chromatography (UPLC).[9]

    • Column: Specific column details are not provided in the abstract.

    • Mobile Phase: Details not specified.

    • Flow Rate: Details not specified.

  • Mass Spectrometric Conditions:

    • System: Sciex API 5000 mass spectrometer with a Turbo Ion Spray source.[9]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitored Transitions: Specific m/z transitions for Bilastine and this compound are not detailed in the abstract.

Method 2: LC-MS/MS for Bilastine in Human Plasma and Urine
  • Sample Preparation: Protein precipitation using methanol and acetonitrile is utilized to extract Bilastine and the this compound internal standard from 50 µL of plasma or urine.[4]

  • Chromatographic Conditions:

    • System: Reversed-phase high-performance liquid chromatography (HPLC).[4]

    • Column: Waters XBridge, 3.5 μm, 2.1 × 30 mm for plasma and Waters XBridge, 3.5 μm, 4.6 × 50 mm for urine.[4]

    • Mobile Phase: Isocratic elution with a mixture of Milli-Q water and acetonitrile containing 1 mM ammonium formate and 0.1% ammonium hydroxide.[4]

    • Flow Rate: 1.00 mL/min.[4]

  • Mass Spectrometric Conditions:

    • System: API 5000 and API 4000 mass spectrometers.[4]

    • Ionization Mode: Positive turbo ion spray ionization.[4]

    • Monitored Transitions:

      • Bilastine: m/z 464 → 272[4]

      • This compound: m/z 470 → 278[4]

Method 3: LC-MS for Bilastine in Biological Material (Fatal Case Analysis)
  • Sample Preparation: Liquid-liquid extraction is used to isolate Bilastine from blood, urine, and tissue samples.[10]

  • Chromatographic Conditions:

    • System: HPLC system.[10]

    • Column: Specific column details not provided.

    • Mobile Phase: Details not specified.

  • Mass Spectrometric Conditions:

    • System: Mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10]

    • Ionization Mode: Details not specified.

    • Monitored Transitions: Specific m/z transitions for Bilastine and the internal standard (papaverine) are not detailed.

Analysis of Degradation Products

While Bilastine is metabolically stable, it can degrade under certain stress conditions such as acidic and oxidative environments.[11] Stability-indicating methods are crucial for ensuring the quality and integrity of the drug substance and product. Studies have utilized LC-MS/MS to identify and characterize these degradation products.[11] The development of a validated method that can separate Bilastine from its potential degradation products is a key requirement for quality control.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Bilastine in biological samples using LC-MS/MS with an internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Urine) add_is Add this compound (Internal Standard) sample->add_is extraction Protein Precipitation / LLE add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Bilastine calibration->quantification

Caption: Workflow for Bilastine quantification by LC-MS/MS.

References

"robustness testing of an analytical method for Bilastine with Bilastine-d6 as internal standard"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of various analytical techniques for the quantification of Bilastine, with a special focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Bilastine-d6 as an internal standard. The inclusion of an internal standard is a critical factor in enhancing the robustness of a bioanalytical method, minimizing the effects of experimental variability.

Bilastine is a second-generation antihistamine that selectively antagonizes the H1 receptor, providing relief from allergic symptoms.[1][2][3] Accurate and precise quantification of Bilastine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and bioequivalence assessments. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a key validation parameter that ensures its reliability in routine use.[4][5]

This guide compares a UPLC-MS/MS method using this compound as an internal standard with alternative HPLC and UPLC methods that do not employ a deuterated internal standard. The data presented is synthesized from various published studies, highlighting the impact of an internal standard on method performance.

Comparative Analysis of Analytical Method Robustness

The following tables summarize the robustness testing parameters and outcomes for different analytical methods used for Bilastine quantification.

Method 1: UPLC-MS/MS with this compound Internal Standard (Hypothetical Data Based on Bioequivalence Study Mention)

This method represents a typical approach for bioanalytical studies, where the use of a stable isotope-labeled internal standard is best practice to account for matrix effects and procedural variations.

Parameter VariedVariationAcceptance CriteriaResult
Flow Rate ± 0.02 mL/min%RSD ≤ 15%Passed
Column Temperature ± 2 °C%RSD ≤ 15%Passed
Mobile Phase Composition ± 2% organic phase%RSD ≤ 15%Passed

Method 2: UPLC Method without Internal Standard

This method is suitable for the quality control of pharmaceutical formulations where the matrix is less complex than in biological samples.

Parameter VariedVariationAcceptance CriteriaResult
Flow Rate ± 0.1 mL/min%RSD < 2%Passed[6]
Column Temperature ± 5 °C%RSD < 2%Passed[6]
Mobile Phase Composition ± 2% organic phase%RSD < 2%Passed[6]
pH of Buffer ± 0.2%RSD < 2%Not specified

Method 3: HPLC Method without Internal Standard

A conventional HPLC method often used for routine analysis of Bilastine in bulk and tablet dosage forms.

Parameter VariedVariationAcceptance CriteriaResult
Flow Rate ± 0.1 mL/min%RSD < 2.0%Passed[7]
Mobile Phase Composition ± 2%Not specifiedPassed[8]
Detection Wavelength ± 2 nm%RSD < 2.0%Passed[7]
Injection Volume Not specifiedNot specifiedPassed[8]

Experimental Protocols

Method 1: UPLC-MS/MS with this compound Internal Standard

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Internal Standard: this compound.

  • Sample Preparation: Protein precipitation of plasma samples followed by centrifugation and injection of the supernatant.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

Method 2: UPLC Method without Internal Standard

  • Instrumentation: UPLC system with a UV detector.

  • Column: Phenomenex C8 (50 x 2.1 mm, 1.7 µm).[6]

  • Mobile Phase: pH 3.5 Sodium Phosphate 10mM Buffer: Methanol: Acetonitrile (60:30:10 v/v/v).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Detection: UV at 248 nm.[6]

  • Sample Preparation: Dissolving the sample in the mobile phase.[6]

Method 3: HPLC Method without Internal Standard

  • Instrumentation: HPLC system with a UV-VIS detector.[3]

  • Column: C18 column (250×4.6 mm).[3]

  • Mobile Phase: Methanol: Orthophosphoric acid buffer (70:30 v/v).[3]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.[3]

  • Sample Preparation: Dissolving the sample in the mobile phase.[3]

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the methodologies and the biological context of Bilastine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample add_is Add this compound (IS) sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification ratio Calculate Peak Area Ratio (Bilastine/Bilastine-d6) quantification->ratio calibration Determine Concentration from Calibration Curve ratio->calibration

Caption: Experimental workflow for the UPLC-MS/MS analysis of Bilastine with this compound.

bilastine_pathway cluster_allergen Allergic Response cluster_receptor Cellular Level Allergen Allergen Exposure MastCell Mast Cell / Basophil Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to G_protein Gq/11 Protein Activation H1R->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Symptoms Allergic Symptoms (itching, swelling, vasodilation) Ca_PKC->Symptoms Bilastine Bilastine Bilastine->H1R Blocks

Caption: Simplified signaling pathway of Bilastine's action on the H1 receptor.

References

Safety Operating Guide

Proper Disposal of Bilastine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Bilastine-d6, a deuterated analogue of the antihistamine Bilastine. These procedures are designed for researchers, scientists, and drug development professionals to ensure that waste is handled in a manner that is safe, compliant, and minimizes environmental impact.

This compound is a stable, non-radioactive isotopic form of Bilastine.[1][2] Therefore, its disposal does not require special precautions for radioactivity.[1] The disposal protocol is determined by the chemical and toxicological properties of the compound itself. According to available Safety Data Sheets (SDS), Bilastine and its deuterated form are not classified as hazardous substances.[3][4] However, it is imperative to handle the compound with care, as its chemical, physical, and toxicological properties have not been exhaustively investigated.[3] Disposal must always be performed in accordance with federal, state, and local regulations.[3]

Chemical and Safety Data

The following table summarizes key quantitative and safety information for this compound.

PropertyDataReference
Chemical Name 4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-(dimethyl-d6)benzeneacetic acid[3][5]
Molecular Formula C₂₈H₃₁D₆N₃O₃[3][5]
Molecular Weight 469.65 g/mol [3][5]
CAS Number 1215358-58-9[3][5]
Appearance Off-white to white solid[3][5]
GHS Hazard Class Not classified as a hazardous substance[3][4]
Transport Information Not classified as dangerous goods for transport[3]

Standard Operating Protocol for this compound Disposal

This protocol details the necessary steps for safely collecting, handling, and disposing of this compound waste materials in a laboratory setting.

1.0 Hazard Assessment and Personal Protective Equipment (PPE)

  • 1.1 Assessment: Before handling, consult the manufacturer's Safety Data Sheet (SDS). While this compound is not classified as hazardous, an environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[3]

  • 1.2 Required PPE: All personnel handling this compound waste must wear standard laboratory PPE to prevent skin and eye contact.[3][6]

    • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[3]

    • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][7]

    • Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[6]

2.0 Waste Segregation and Collection

  • 2.1 Waste Streams: Segregate this compound waste into three primary streams:

    • Unused/Expired Product: Pure this compound or solutions with known concentrations.

    • Contaminated Labware: Items such as pipette tips, centrifuge tubes, and disposable glassware that are grossly contaminated.

    • Contaminated PPE and Debris: Gloves, bench paper, and other materials with incidental contact.

  • 2.2 Collection Containers:

    • Place all this compound waste into a dedicated, sealable, and clearly labeled waste container.[8] Use a container appropriate for solid chemical waste.

    • Do not mix with general laboratory waste or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • 2.3 Labeling: Label the waste container clearly with "this compound Waste" and include the primary chemical constituents.

3.0 Spill Management and Decontamination

  • 3.1 Spill Response: In case of a spill, avoid generating dust.[4] Sweep up the solid material and place it into the designated waste container for disposal.[3] Ensure the area is well-ventilated.[6]

  • 3.2 Surface Decontamination: Clean contaminated surfaces and non-disposable equipment thoroughly. Wash with soap and water.[3]

4.0 Final Disposal Pathway

  • 4.1 Regulatory Compliance: The final disposal method must comply with all federal, state, and local environmental regulations.[3] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[9][10]

  • 4.2 Recommended Disposal Method:

    • DO NOT dispose of this compound down the drain or in household trash.[3][11] Non-hazardous pharmaceutical waste should not be sewered.[12]

    • The preferred method for non-hazardous pharmaceutical waste is typically incineration by a licensed hazardous waste management facility.[10][13] This ensures complete destruction of the compound.

    • Alternatively, disposal in a permitted solid waste landfill may be an option, but this must be verified with local authorities and your institution's EHS office.[12]

  • 4.3 Arranging Disposal: Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for pickup and final disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.

G cluster_start cluster_ppe cluster_collect cluster_consult cluster_disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe Initiate Process collect Collect Waste in a Dedicated, Labeled Container ppe->collect consult Consult Institutional EHS & Local Regulations collect->consult disposal Arrange Pickup by Certified Chemical Waste Contractor consult->disposal Proceed as Directed end_node Final Disposal (e.g., Incineration) disposal->end_node

Caption: Workflow for the safe handling and disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Bilastine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of Bilastine-d6, a deuterated active pharmaceutical ingredient (API). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound. The following procedures cover personal protective equipment (PPE), operational handling, and disposal, offering a clear, step-by-step framework for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. As an API, it requires stringent controls to prevent inhalation, skin contact, and eye contact.[1][2][3] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US)[4]Protects eyes from splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use[4]Prevents skin contact and absorption. Proper glove removal technique is critical.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode[4]Required when engineering controls are insufficient to maintain airborne levels below exposure limits, or during spill cleanup.
Body Protection Laboratory coat. Fire/flame resistant and impervious clothing for larger quantities[5]Protects skin and personal clothing from contamination.

Experimental Protocol: Safe Handling of this compound

The handling of this compound, a deuterated compound, requires meticulous procedures to prevent contamination and ensure experimental accuracy.[6] The following protocol outlines the necessary steps from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated place, away from incompatible substances.[7] Many deuterated compounds are stored in a refrigerator and protected from light in amber vials.[6][8]

  • For hygroscopic compounds, storage in a desiccator or glove box is recommended to prevent moisture absorption.[6]

2. Preparation and Weighing:

  • All manipulations should ideally be conducted in a glove box or under a gentle stream of dry, inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[6]

  • Use dried glassware and syringes to prevent hydrogen-deuterium exchange.[6]

  • Weigh the compound directly into a pre-dried vial under an inert atmosphere.[6]

3. Dissolution and Transfer:

  • Use a fresh, sealed ampoule or a bottle with a septum cap for deuterated solvents.[6]

  • Add the appropriate deuterated solvent to the vial, cap it, and gently swirl to dissolve the sample.

  • Transfer the solution using a dry pipette or syringe.[6]

4. Disposal Plan:

  • Dispose of contaminated gloves and other disposable materials in accordance with applicable laws and good laboratory practices.[4]

  • Waste containing this compound should be treated as chemical waste.

  • Collect the residue and place it in a clearly labeled, sealed container for chemical waste pickup.[9] Do not mix with general laboratory waste.[10]

Logical Workflow for Handling this compound

G A Receiving & Inspection B Secure Storage (Cool, Dry, Dark) A->B C Preparation (Inert Atmosphere) B->C D Weighing (Dried Glassware) C->D E Dissolution (Deuterated Solvent) D->E F Experimentation E->F G Waste Collection (Labeled Container) F->G H Chemical Waste Disposal G->H

Caption: Workflow for handling this compound.

Emergency Response: Chemical Spill and Exposure

A well-defined emergency plan is critical for mitigating the risks associated with accidental spills or personnel exposure. All laboratory personnel must be familiar with these procedures.[11][12][13][14]

Minor Spill (Contained, <1 Liter):

  • Alert personnel in the immediate area.[9]

  • Isolate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.[9]

  • Contain the spill using absorbent material, working from the outside in.[11]

  • Collect the absorbed material into a labeled container for chemical waste.[9]

  • Clean the spill area with soap and water.[9]

  • Report the incident to the laboratory supervisor.

Major Spill (>1 Liter or in a public area):

  • Evacuate the area immediately.[9]

  • Activate the nearest fire alarm if the substance is flammable.

  • Call for emergency response.[13]

  • Provide first aid to any injured individuals, if safe to do so.[13]

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[15] Seek immediate medical attention.

Emergency Decision-Making Flowchart

G Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Minor Minor Spill (<1 Liter, Contained) Assess->Minor Small & Low Hazard Major Major Spill (>1 Liter or Hazardous) Assess->Major Large or High Hazard Cleanup Contain & Clean Up (with appropriate PPE) Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Alert Alert Supervisor & EH&S Cleanup->Alert Emergency Call Emergency Services Evacuate->Emergency Emergency->Alert

Caption: Decision-making for chemical spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.